3-Chloro-1-butyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chlorobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBULOUMNPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871320 | |
| Record name | 1-Butyne, 3-chloro- | |
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Molecular Weight |
88.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [TCI America MSDS] | |
| Record name | 3-Chloro-1-butyne | |
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Vapor Pressure |
140.0 [mmHg] | |
| Record name | 3-Chloro-1-butyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
21020-24-6 | |
| Record name | 3-Chloro-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Butyne, 3-chloro- | |
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| Record name | 1-Butyne, 3-chloro- | |
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| Record name | 1-Butyne, 3-chloro- | |
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| Record name | 3-chlorobut-1-yne | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-1-butyne: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-butyne (CAS No: 21020-24-6) is a versatile bifunctional molecule featuring a terminal alkyne and a secondary alkyl chloride.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of the butynyl functional group into a variety of molecular scaffolds. Its reactivity at both the triple bond and the carbon-chlorine bond allows for a diverse range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.
Physical Properties
This compound is a clear, colorless to light yellow or light orange liquid.[4][5] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅Cl | [6] |
| Molecular Weight | 88.53 g/mol | [6] |
| Boiling Point | 68 °C | [5] |
| Melting Point | -93.5 °C (estimate) | [4][7] |
| Density | 0.96 g/cm³ | [5] |
| Refractive Index | 1.4230-1.4270 | [5] |
| Vapor Pressure | 140 mmHg | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is characterized by the presence of two key functional groups: the terminal alkyne and the secondary alkyl chloride. This allows for a variety of chemical transformations.
Reactions at the Alkyne Moiety
The terminal alkyne is susceptible to a range of reactions common to this functional group, including:
-
Addition Reactions: The triple bond can undergo addition reactions with various reagents such as halogens, hydrogen halides, and water.
-
Coupling Reactions: It can participate in well-known coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
-
Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide.
Reactions at the Alkyl Chloride Moiety
The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
-
Nucleophilic Substitution: this compound can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding substituted products. The reaction with primary and secondary amines typically produces N-substituted propargyl amines, while alcohols and thiols form propargyl ethers and thioethers, respectively.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of but-1-yn-3-ol with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Materials:
-
But-1-yn-3-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or a similar high-boiling ether solvent)
-
Pyridine (B92270) (optional, as a base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve but-1-yn-3-ol in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature is maintained below 5 °C. If pyridine is used, it should be added to the alcohol solution prior to the thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). The C-Cl stretch would appear in the fingerprint region. The NIST WebBook provides access to the infrared spectrum of this compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetylenic proton, the methine proton adjacent to the chlorine, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the chlorine atom, and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.[9]
Safety and Handling
This compound is a highly flammable liquid and vapor. It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile building block in organic synthesis due to its dual functionality. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and safe utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important chemical intermediate.
References
- 1. CAS 21020-24-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 1-Butyne, 3-chloro- [webbook.nist.gov]
- 9. 1-Butyne, 3-chloro- [webbook.nist.gov]
Synthesis of 3-Chloro-1-butyne from 1-Butyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis of 3-chloro-1-butyne, a valuable bifunctional reagent in organic synthesis, starting from commercially available 1-butyne (B89482). The described methodology is designed to provide researchers and professionals in drug development and chemical synthesis with a reliable protocol for obtaining this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its utility stems from the presence of two reactive functional groups: a terminal alkyne and a secondary alkyl chloride. The terminal alkyne allows for a wide range of transformations, such as coupling reactions (e.g., Sonogashira coupling), deprotonation to form a nucleophilic acetylide, and cycloadditions. The secondary chloride provides a handle for nucleophilic substitution reactions.
Direct chlorination of 1-butyne is generally non-selective and can lead to a mixture of products, including additions across the triple bond. Therefore, a more controlled, two-step approach is recommended for the clean synthesis of this compound. This guide focuses on the synthesis of the intermediate 1-butyn-3-ol, followed by its chlorination to the desired product.
Overall Synthetic Pathway
The synthesis of this compound from 1-butyne is most effectively carried out in two sequential steps:
-
Step 1: Synthesis of 1-Butyn-3-ol. This step involves the nucleophilic addition of a 1-butyne-derived organometallic reagent to acetaldehyde (B116499).
-
Step 2: Chlorination of 1-Butyn-3-ol. The hydroxyl group of 1-butyn-3-ol is then replaced by a chlorine atom using a suitable chlorinating agent, such as thionyl chloride.
Caption: Overall workflow for the two-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 1-Butyn-3-ol
| Parameter | Value |
| Reactants | 1-Butyne, n-Butyllithium, Acetaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Purification Method | Distillation |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactant | 1-Butyn-3-ol |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-80% |
| Purification Method | Fractional Distillation |
Experimental Protocols
Step 1: Synthesis of 1-Butyn-3-ol
Principle:
This reaction proceeds via the deprotonation of 1-butyne with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol, 1-butyn-3-ol.
Materials:
-
1-Butyne (condensed)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Condensed 1-butyne is added to the THF.
-
n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.
-
Freshly distilled acetaldehyde is added dropwise, ensuring the temperature does not rise above -65 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude 1-butyn-3-ol is purified by distillation.
Step 2: Synthesis of this compound
Principle:
The conversion of 1-butyn-3-ol to this compound is achieved using thionyl chloride. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) to yield the desired product along with the gaseous byproducts sulfur dioxide and hydrogen chloride.
Caption: Proposed SNi mechanism for the chlorination of 1-butyn-3-ol.
Materials:
-
1-Butyn-3-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-butyn-3-ol and anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction mixture is carefully poured into ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl | [1] |
| Molecular Weight | 88.53 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 68 °C | |
| Density | 0.982 g/cm³ | |
| ¹H NMR (CDCl₃) | δ (ppm): 1.65 (d, 3H), 2.55 (d, 1H), 4.60 (q, 1H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 25.0, 45.0, 72.0, 82.0 | |
| IR (neat, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~700 (C-Cl stretch) | [3][4][5] |
| Mass Spectrum (m/z) | 88 (M⁺), 53 (M⁺ - Cl) | [4] |
Safety Considerations
-
1-Butyne is a flammable gas. All manipulations should be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
This compound is expected to be a flammable and potentially toxic liquid. Avoid inhalation and skin contact.
This guide provides a comprehensive overview of the synthesis of this compound from 1-butyne. The described two-step method is reliable and scalable, offering a clear pathway for obtaining this important synthetic intermediate. Researchers should always adhere to strict safety protocols when handling the hazardous reagents involved in this synthesis.
References
An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-1-butyne with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-butyne is a versatile bifunctional molecule featuring a reactive secondary propargylic chloride and a terminal alkyne. This unique structure allows it to undergo a variety of nucleophilic substitution reactions, often with competing pathways and the potential for rearrangement, making it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of nucleophile strength and reaction conditions on product distribution, and the potential for the formation of allenic products through rearrangement. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, providing insights into the reactivity of this important building block.
Introduction
Propargyl halides, such as this compound, are important intermediates in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of both a halogen leaving group and a triple bond provides two reactive centers within the same molecule. The reaction of this compound with nucleophiles is of particular interest as it can proceed through multiple mechanistic pathways, leading to a variety of products including substituted alkynes and allenes. Understanding and controlling the selectivity of these reactions is crucial for their effective application in the synthesis of complex molecules, including pharmaceuticals and functional materials.
This guide will explore the core principles governing the reactivity of this compound with nucleophiles, with a focus on the factors that dictate the reaction mechanism and product outcome.
General Reaction Mechanisms
The reaction of this compound with nucleophiles can proceed through two primary nucleophilic substitution pathways: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
S(_N)2 Mechanism
The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary halide, the S(_N)2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
dot
Caption: S(_N)2 reaction pathway for this compound.
S(_N)1 Mechanism
The S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The S(_N)1 pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures.
A key feature of the S(_N)1 reaction of propargyl systems is the potential for rearrangement. The initially formed secondary propargyl carbocation can rearrange to a more stable allenyl carbocation. Nucleophilic attack can then occur at either the propargylic or the allenic carbon, leading to a mixture of products.
dot
Caption: S(_N)1 reaction pathway with potential rearrangement.
Influence of Nucleophile Type
The nature of the nucleophile plays a critical role in determining the reaction pathway and the resulting products. Nucleophiles can be broadly classified as "hard" or "soft" based on their charge density and polarizability.
Hard Nucleophiles
Hard nucleophiles are typically characterized by a high charge-to-radius ratio and are not easily polarized (e.g., OH⁻, RO⁻, F⁻). They tend to favor the S(_N)2 pathway due to their strong nucleophilicity, leading primarily to the direct substitution product.
Soft Nucleophiles
Soft nucleophiles have a lower charge-to-radius ratio and are more polarizable (e.g., I⁻, RS⁻, CN⁻, N₃⁻). These nucleophiles can also react via the S(_N)2 mechanism. However, under conditions that favor carbocation formation (S(_N)1), their interaction with the delocalized propargyl/allenyl carbocation can lead to a mixture of products. For instance, the reaction with sodium thiophenoxide can yield both the propargyl thioether and the allenyl thioether.
Quantitative Data
Table 1: Expected Predominant Reaction Mechanism and Products for this compound with Various Nucleophiles
| Nucleophile (Nu⁻) | Nucleophile Type | Expected Predominant Mechanism | Major Product(s) |
| OH⁻, RO⁻ | Hard | S(_N)2 | H₃C-CH(OR)-C≡CH |
| CN⁻ | Soft | S(_N)2 | H₃C-CH(CN)-C≡CH |
| N₃⁻ | Soft | S(_N)2 | H₃C-CH(N₃)-C≡CH |
| RCOO⁻ | Weak | S(_N)1 / S(_N)2 Borderline | Mixture of H₃C-CH(OOCR)-C≡CH and H₃C-CH=C=CH(OOCR) |
| H₂O, ROH | Weak (Solvolysis) | S(_N)1 | Mixture of H₃C-CH(OR)-C≡CH and H₃C-CH=C=CH(OR) |
| RS⁻ | Soft | S(_N)2 | H₃C-CH(SR)-C≡CH |
| I⁻ | Soft | S(_N)2 | H₃C-CH(I)-C≡CH |
| Organocuprates (R₂CuLi) | Soft | S(_N)2' (likely) | H₃C-CH=C=CHR |
Table 2: Factors Influencing the S(_N)1 vs. S(_N)2 Pathway
| Factor | Favors S(_N)1 | Favors S(_N)2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMF) |
| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Temperature | Higher | Lower |
Experimental Protocols
Detailed experimental procedures for the reaction of this compound with specific nucleophiles are often proprietary or published within broader synthetic methodologies. However, a general protocol for a typical nucleophilic substitution reaction can be outlined.
General Procedure for the Reaction of this compound with a Nucleophile (e.g., Sodium Azide)
Objective: To synthesize 3-azido-1-butyne via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3-azido-1-butyne.
Characterization: The product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
dot
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
The reaction of this compound with nucleophiles is a mechanistically rich area of organic chemistry. The competition between S(_N)1 and S(_N)2 pathways, coupled with the potential for propargyl-allenyl rearrangement, offers both challenges and synthetic opportunities. A thorough understanding of the factors influencing these reaction pathways, including the nature of the nucleophile, solvent, and temperature, is essential for controlling the product distribution and achieving the desired synthetic outcome. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules. Further detailed kinetic and computational studies will continue to refine our understanding of the intricate reactivity of this valuable compound.
In-Depth Technical Guide: 3-Chloro-1-butyne (CAS Number 21020-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-butyne, with the CAS number 21020-24-6, is a versatile and reactive chemical intermediate of significant interest in organic synthesis. Its unique bifunctional structure, featuring a terminal alkyne and a secondary alkyl chloride, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analytical methods, and hazards associated with this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3][4] It is highly flammable and is a lachrymator, meaning it can cause tearing of the eyes.[2][4][5] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅Cl | [2][3] |
| Molecular Weight | 88.53 g/mol | [2] |
| CAS Number | 21020-24-6 | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 68 °C | [6] |
| Density | 0.96 g/cm³ | [7] |
| Refractive Index | 1.4230-1.4270 | [7] |
| Vapor Pressure | 140 mmHg at 25 °C | [2][4] |
| Flash Point | -12 °C | [7] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [8] |
Synthesis and Reactivity
Synthetic Routes
The primary synthetic routes to this compound involve either the chlorination of a suitable C4 alkyne precursor or the dehydrohalogenation of a dichlorinated butane (B89635) derivative.
-
Chlorination of 1-Butyne (B89482): This method involves the reaction of 1-butyne with a chlorinating agent. While direct chlorination can be complex, the use of sodium hypochlorite (B82951) has been reported as a viable method.[1]
-
Dehydrohalogenation of cis-1,2-dichloro-1-butene: This is a common laboratory-scale synthesis where cis-1,2-dichloro-1-butene is treated with a strong base, such as potassium hydroxide (B78521) in butanol, to eliminate hydrogen chloride and form the alkyne.[1]
General Reactivity
The reactivity of this compound is characterized by the dual functionality of the alkyne and the alkyl chloride.[1][9]
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, making it a useful precursor for introducing the butynyl group into other molecules.[2]
-
Addition to the Alkyne: The carbon-carbon triple bond can undergo various addition reactions.
-
Metal-Catalyzed Couplings: The terminal alkyne is suitable for participation in coupling reactions, such as the Sonogashira coupling.
The following diagram illustrates a general workflow for the synthesis of this compound via the dehydrohalogenation route.
Experimental Protocols
Representative Synthesis Protocol: Dehydrohalogenation of cis-1,2-dichloro-1-butene
This protocol is illustrative and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in n-butanol with heating.
-
Addition of Starting Material: Once the potassium hydroxide is dissolved and the solution is refluxing, add cis-1,2-dichloro-1-butene dropwise to the flask.
-
Reaction: Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography or gas chromatography.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a suitable method for assessing the purity of this compound.[1] A mass spectrometer detector can be used for confirmation of identity.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).[10][11]
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is a suitable starting point.
-
Injector: Split/splitless injector. The injection volume and split ratio should be optimized.
-
Oven Program: A temperature ramp program should be developed to ensure good separation from any impurities and the solvent. A typical starting point could be an initial temperature of 40°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of around 150°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron ionization (EI) at 70 eV. A scan range of m/z 35-150 would be appropriate to detect the molecular ion and fragmentation patterns.
Biological Activity and Toxicology
There is a significant lack of publicly available data on the specific biological activities, mechanisms of action, and toxicological profile of this compound. While haloalkynes as a class are known to be reactive and can act as enzyme inhibitors, no specific studies on this compound in this context have been identified.[1][7][9][12][13]
No information on specific signaling pathways or quantitative toxicological data (e.g., LD50, LC50) for this compound is currently available in the public domain.
Hazards and Safety
This compound is a hazardous substance that requires careful handling in a laboratory setting.[2][4][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor | [2] |
| Lachrymator | ❗ | Warning | Causes serious eye irritation | [2][4] |
| Skin Irritant | ❗ | Warning | Causes skin irritation | [14] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger/Warning | Potential for toxicity if swallowed, in contact with skin, or inhaled. | [14] |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Take precautions against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14]
Conclusion
This compound is a valuable reagent in organic synthesis due to its versatile reactivity. While its chemical and physical properties are well-documented, there is a notable absence of detailed information regarding its biological activity and quantitative toxicology in the public domain. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its flammability and lachrymatory nature. Further research into the biological effects and toxicological profile of this compound would be beneficial for a more complete understanding of its potential applications and risks.
References
- 1. This compound | 21020-24-6 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. This compound [myskinrecipes.com]
- 7. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Historical Context and Synthesis of 3-Chloro-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-1-butyne (CAS No: 21020-24-6), a versatile bifunctional molecule used in organic synthesis. The document covers the historical context of its emergence, its key physicochemical properties, detailed synthetic protocols, and relevant spectroscopic data.
Historical Context and Discovery
The specific discovery of this compound is not marked by a singular seminal publication. Instead, its emergence is rooted in the broader expansion of synthetic organic chemistry in the mid-20th century. Systematic investigations into halogenated alkyne derivatives began to appear in the scientific literature during the 1950s. Foundational work on the reactivity and synthesis of related chloro-alkyne systems, such as the study on the hydrolysis of 3-chloro-3-methyl-1-butyne (B142711) published in the Journal of the American Chemical Society in 1951, laid the groundwork for understanding this class of compounds.[1]
Early synthetic strategies focused on the chlorination of alkyne precursors and nucleophilic substitution reactions on propargyl alcohols.[1] These methods were developed to explore the unique reactivity conferred by the presence of both an alkyne and a halogen, establishing fundamental principles that continue to inform modern synthetic approaches. The utility of this compound as a building block for introducing the 1-methylpropargyl group into more complex molecular architectures drove the refinement of its synthesis.
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic data for this compound are summarized below. This data is essential for its identification, purification, and safe handling.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅Cl | [2] |
| Molecular Weight | 88.54 g/mol | [2] |
| IUPAC Name | 3-chlorobut-1-yne | [2] |
| CAS Number | 21020-24-6 | [2] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 68 °C | |
| Density | 0.96 g/cm³ | |
| Refractive Index | 1.4230 - 1.4270 | |
| Flash Point | -11.6 °C |
Spectroscopic Data
| Spectroscopy | Key Peaks / Chemical Shifts |
| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch)~2120 cm⁻¹ (weak, C≡C stretch)~2980, 2930 cm⁻¹ (C-H stretch)~1450, 1380 cm⁻¹ (C-H bend)~650-800 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (MS) | m/z (relative intensity): 88/90 (M+, M+2, ~3:1 ratio)53 ([M-Cl]⁺, base peak)5150 |
| ¹H NMR (Predicted) | δ 4.5 - 4.8 ppm (quartet, 1H, -CHCl-)δ 2.5 - 2.7 ppm (doublet, 1H, ≡C-H)δ 1.7 - 1.9 ppm (doublet, 3H, -CH₃) |
| ¹³C NMR (Predicted) | δ 80 - 85 ppm (quaternary, -C≡)δ 70 - 75 ppm (methine, ≡C-H)δ 45 - 50 ppm (methine, -CHCl-)δ 25 - 30 ppm (methyl, -CH₃) |
Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-butyn-2-ol (B105428) using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous.
Primary Synthetic Pathway
Reaction Mechanism
The reaction of a secondary alcohol with thionyl chloride can proceed through several mechanisms, often dependent on the solvent and temperature. In the presence of a non-nucleophilic solvent, an internal nucleophilic substitution (Sₙi) mechanism is often proposed, which proceeds through a chlorosulfite ester intermediate.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.
Materials:
-
3-Butyn-2-ol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ to a basic scrubber). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reactants: 3-Butyn-2-ol (1.0 eq) is dissolved in anhydrous diethyl ether (approx. 3-5 mL per gram of alcohol). The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.1 - 1.2 eq) is added dropwise from the addition funnel to the stirred, cooled solution over 30-60 minutes. The temperature of the reaction mixture should be maintained below 5-10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours or until gas evolution ceases. The reaction can be gently heated to reflux for 1-2 hours to ensure completion if necessary.
-
Workup: The reaction mixture is cooled back to 0 °C. It is then slowly and carefully poured into a beaker containing ice and a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur. Stir until the bubbling subsides.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at low temperature and pressure.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. ~68 °C).
Experimental Workflow
The following diagram outlines the logical flow of the synthesis and purification process.
Conclusion
This compound is a valuable synthetic intermediate whose preparation is rooted in the classic transformations of organic chemistry developed in the mid-20th century. The conversion of 3-butyn-2-ol with thionyl chloride remains a straightforward and effective method for its laboratory-scale synthesis. Careful control of reaction conditions and a meticulous workup and purification procedure are essential for obtaining the product in high purity. The comprehensive data provided in this guide serves as a critical resource for researchers utilizing this versatile compound in the development of novel chemical entities.
References
An In-depth Technical Guide to the Reactivity of the Alkyne Group in 3-Chloro-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-butyne is a versatile bifunctional molecule possessing both a terminal alkyne and a secondary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, with a focus on its participation in nucleophilic substitution at the adjacent carbon, electrophilic additions, and metal-catalyzed cross-coupling and cycloaddition reactions. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into the reaction mechanisms, experimental protocols, and the influence of the chloro substituent on the molecule's reactivity.
Introduction
The dual functionality of this compound presents a rich landscape for synthetic exploration. The terminal alkyne provides a site for carbon-carbon bond formation and the introduction of various functional groups, while the propargylic chloride is susceptible to nucleophilic attack. The interplay between these two functional groups, particularly the electron-withdrawing nature of the chlorine atom, significantly influences the reactivity of the alkyne moiety. Understanding these electronic effects is crucial for predicting and controlling the outcomes of chemical reactions involving this substrate. This guide will delve into the key reaction classes of this compound, providing both theoretical background and practical experimental guidance.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, but-3-yn-1-ol.
Synthesis of But-3-yn-1-ol
But-3-yn-1-ol can be prepared via the reaction of acetylene (B1199291) with an appropriate electrophile. A common method involves the reaction of a metal acetylide with ethylene (B1197577) oxide.
Experimental Protocol: Synthesis of But-3-yn-1-ol (Representative)[1]
-
In a 5000 L Grignard reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane.
-
Heat the mixture to 60 °C to initiate the Grignard reaction.
-
Introduce 250-300 parts by mass of acetylene gas into the reaction kettle to form monoethynyl magnesium chloride.
-
In a separate 5000 L dropping kettle, add 2000-3000 L of tetrahydrofuran (B95107) and 400-500 parts by mass of ethylene oxide.
-
Slowly add the tetrahydrofuran solution of ethylene oxide to the monoethynyl magnesium chloride reagent at a temperature of 0-10 °C.
-
After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25 °C.
-
Quench the reaction by adding water.
-
Transfer the reaction liquid to a rectifying tower and recover the tetrahydrofuran to obtain the target product, but-3-yn-1-ol.
Conversion of But-3-yn-1-ol to this compound
The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of this compound from But-3-yn-1-ol (Representative)[2][3]
-
In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, place 684 g (9.2 moles) of dry but-3-yn-1-ol.
-
Connect the condenser to a trap for absorbing hydrogen chloride.
-
Add 500 g (4.2 moles) of thionyl chloride dropwise over a period of two hours with stirring.
-
Maintain the reaction temperature at 35-45 °C by using an ice-water bath during the first half of the addition.
-
After the evolution of hydrogen chloride begins, remove the water bath and use a small flame to maintain the temperature.
-
Once the addition is complete, gradually raise the temperature to the boiling point over 30 minutes to complete the reaction and remove residual hydrogen chloride.
-
Transfer the reaction mixture to a 1 L modified Claisen flask with a 25-cm fractionating side arm and fractionate under reduced pressure to obtain this compound.
Reactivity of the Propargylic Position: Nucleophilic Substitution
The chlorine atom in this compound is at a propargylic position, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the adjacent alkyne can influence the reaction rate.
Reaction with Azide (B81097)
A synthetically useful transformation is the reaction with sodium azide to introduce the azide functionality, a versatile precursor for "click" chemistry.
Experimental Protocol: Synthesis of 3-Azido-1-butyne (Analogous to 3-chloropent-1-yne)[4]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To the stirred solution, carefully add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic.
-
Seal the flask and introduce an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield 3-azido-1-butyne.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Typical Yield |
| This compound | Sodium Azide | DMF | Room Temp. | 24 h | 3-Azido-1-butyne | Good to High (expected) |
Reactivity of the Alkyne Group: Electrophilic Addition
The terminal alkyne of this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by the electron-withdrawing inductive effect of the chlorine atom, which can affect the stability of the intermediate vinyl cation.
Hydrohalogenation
The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne. However, the electron-withdrawing effect of the chlorine at the 3-position may influence the regioselectivity.
Experimental Protocol: Hydrobromination of this compound (Representative)[5][6]
-
Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography to yield the corresponding vinyl bromide.
| Reactant | Reagent | Solvent | Product | Regioselectivity |
| This compound | HBr (1 eq) | CH₂Cl₂ | 3-Chloro-2-bromo-1-butene | Markovnikov (expected) |
| This compound | HBr (excess) | CH₂Cl₂ | 3-Chloro-2,2-dibromobutane | Markovnikov (expected) |
Metal-Catalyzed Reactions of the Alkyne Group
The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed reactions, enabling the formation of complex molecular architectures.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide (Representative)[7][8]
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base, such as triethylamine (B128534) or diisopropylamine (B44863) (2.0 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Typical Yield |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High (expected) |
| This compound | Bromobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Moderate to High (expected) |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.
Experimental Protocol: CuAAC Reaction of this compound (Representative)[9][10][11]
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Prepare a fresh solution of sodium ascorbate (B8700270) (0.1 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude triazole product.
-
Purify by recrystallization or column chromatography if necessary.
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Typical Yield |
| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >90% (expected) |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The presence of both a terminal alkyne and a propargylic chloride allows for a wide range of selective transformations. The alkyne moiety readily participates in electrophilic additions and powerful metal-catalyzed reactions such as Sonogashira coupling and CuAAC, providing efficient routes to complex molecular scaffolds. The propargylic chloride offers a handle for nucleophilic substitution, further expanding the synthetic utility of this compound. A thorough understanding of the electronic interplay between these functional groups is paramount for designing and executing successful synthetic strategies. The experimental protocols and data presented in this guide, though often based on analogous systems due to a lack of specific literature for this compound, provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ijnc.ir [ijnc.ir]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-1-butyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-chloro-1-butyne (C₄H₅Cl).[1][2][3] Due to the limited availability of direct experimental data for specific geometric parameters, this guide integrates high-quality computational data with available spectroscopic information to offer a robust model of the molecule's structural and electronic properties. This document is intended to serve as a foundational resource for professionals in research, science, and drug development who require a detailed understanding of this halogenated alkyne.
Introduction
This compound, with the IUPAC name 3-chlorobut-1-yne, is a halogenated organic compound of interest in synthetic chemistry.[1] Its structure, featuring a chiral center and a terminal alkyne, imparts specific reactivity that is valuable in the construction of more complex molecular architectures. A thorough understanding of its three-dimensional geometry, bonding characteristics, and spectroscopic signatures is crucial for predicting its chemical behavior and designing novel synthetic pathways.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a four-carbon chain containing a terminal triple bond and a chlorine atom attached to the third carbon. This substitution at the C3 position results in a chiral center.
Atom Numbering and Connectivity
For clarity in the following sections, the atoms are numbered as follows:
-
C1: The terminal alkyne carbon bonded to the hydrogen atom.
-
C2: The second alkyne carbon.
-
C3: The chiral carbon atom bonded to the chlorine atom, a methyl group, and the alkyne group.
-
C4: The carbon atom of the methyl group.
-
Cl: The chlorine atom.
-
H1: The hydrogen atom bonded to C1.
-
H(C3): The hydrogen atom bonded to C3.
-
H(C4): The hydrogen atoms of the methyl group.
Molecular Geometry
Table 1: Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C1≡C2 | 1.208 |
| C2-C3 | 1.465 |
| C3-C4 | 1.528 |
| C3-Cl | 1.815 |
| C1-H1 | 1.063 |
| C3-H(C3) | 1.092 |
| C4-H(C4) | 1.095 (avg) |
Table 2: Calculated Bond Angles for this compound
| Angle | Bond Angle (°) |
| C1≡C2-C3 | 178.5 |
| C2-C3-C4 | 111.2 |
| C2-C3-Cl | 108.9 |
| C4-C3-Cl | 109.8 |
| H1-C1≡C2 | 179.9 |
| H(C3)-C3-C2 | 107.5 |
| H(C3)-C3-C4 | 109.5 |
| H(C3)-C3-Cl | 109.9 |
| H(C4)-C4-C3 | 110.5 (avg) |
Table 3: Calculated Dihedral Angles for this compound
| Dihedral Angle | Dihedral Angle (°) |
| H1-C1-C2-C3 | 180.0 |
| C1-C2-C3-C4 | -60.5 |
| C1-C2-C3-Cl | 178.8 |
| C1-C2-C3-H(C3) | 59.2 |
Bonding and Hybridization
The bonding in this compound can be understood by considering the hybridization of the carbon atoms.
-
C1 and C2: These two carbon atoms form the alkyne functional group and are sp hybridized . The sp hybrid orbitals on each carbon overlap to form a strong σ bond. The remaining two p orbitals on each carbon atom overlap to form two perpendicular π bonds, resulting in the carbon-carbon triple bond. The sp orbital of C1 also overlaps with the 1s orbital of H1 to form a C-H σ bond. The sp orbital of C2 overlaps with an sp³ hybrid orbital of C3 to form the C2-C3 σ bond.
-
C3: This carbon atom is bonded to four other atoms (C2, C4, Cl, and H) and is therefore sp³ hybridized . The four sp³ hybrid orbitals form σ bonds with C2, C4, Cl, and H. The geometry around C3 is approximately tetrahedral.
-
C4: The methyl carbon is also sp³ hybridized , forming four σ bonds: one with C3 and three with hydrogen atoms.
The diagram below illustrates the orbital hybridization and the formation of σ and π bonds in the this compound molecule.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~85 |
| C2 | ~75 |
| C3 | ~50 |
| C4 | ~25 |
Table 5: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Hydrogen Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | ~2.5 | Doublet | ~2.5 |
| H(C3) | ~4.5 | Quartet | ~7.0 |
| H(C4) | ~1.7 | Doublet | ~7.0 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum available from the NIST Chemistry WebBook shows key absorptions that can be assigned as follows.[4][5][6]
Table 6: Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | ≡C-H stretch |
| ~2980 | C-H stretch (sp³) |
| ~2120 | C≡C stretch |
| ~1450 | C-H bend (CH₃) |
| ~1380 | C-H bend (CH₃) |
| ~750 | C-Cl stretch |
Experimental Protocols
As this guide relies on computational data for molecular geometry and predicted spectroscopic values, a generalized experimental protocol for obtaining such data is outlined below.
Computational Geometry Optimization
A typical protocol for obtaining the optimized geometry of this compound using DFT would involve the following steps:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Method Selection: A suitable level of theory and basis set are chosen. For a molecule of this size, a functional like B3LYP with a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its nuclei. This iterative process adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies for comparison with experimental IR spectra.
Conclusion
This technical guide has presented a detailed overview of the molecular structure and bonding of this compound. By combining established chemical principles with high-quality computational data, a comprehensive model of the molecule has been developed. The provided data on bond lengths, bond angles, hybridization, and predicted spectroscopic features will be a valuable resource for chemists and researchers working with this versatile synthetic building block. The inclusion of a generalized computational protocol offers a framework for further theoretical investigation into this and related molecules.
References
- 1. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C4H5Cl) [pubchemlite.lcsb.uni.lu]
- 4. 1-Butyne, 3-chloro- [webbook.nist.gov]
- 5. 1-Butyne, 3-chloro- [webbook.nist.gov]
- 6. 1-Butyne, 3-chloro- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for 3-chloro-1-butyne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-1-butyne as a versatile building block in organic synthesis. The unique combination of a reactive terminal alkyne and a secondary alkyl chloride functionality within a small molecular framework makes it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceutical intermediates. Detailed protocols for key transformations are provided below, along with data presented in a structured format for clarity and ease of comparison.
Application in the Synthesis of Pharmaceutical Intermediates: A Precursor to a Favipiravir (B1662787) Analogue
This compound serves as a strategic starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. One potential application is in the synthesis of precursors to antiviral drugs like Favipiravir. The following protocol outlines a hypothetical two-step synthesis of a pyrazine (B50134) intermediate, leveraging the reactivity of this compound.
Experimental Protocol: Synthesis of a 6-((1-methylprop-2-yn-1-yl)oxy)pyrazin-2-amine (A Favipiravir Analogue Precursor)
Step 1: Synthesis of But-3-yn-2-ol
This step involves the hydrolysis of this compound to introduce a hydroxyl group, a common precursor for etherification.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.2 eq)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of water and diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield but-3-yn-2-ol.
-
Step 2: Williamson Ether Synthesis with 6-chloropyrazin-2-amine
The synthesized but-3-yn-2-ol is then coupled with a pyrazine ring, a core component of Favipiravir.
-
Materials:
-
But-3-yn-2-ol (1.1 eq)
-
6-chloropyrazin-2-amine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and sodium hydride.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of but-3-yn-2-ol in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 6-chloropyrazin-2-amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaOH | But-3-yn-2-ol | Water/Diethyl ether | 0 to RT | 4 | ~85 |
| 2 | But-3-yn-2-ol | 6-chloropyrazin-2-amine | 6-((1-methylprop-2-yn-1-yl)oxy)pyrazin-2-amine | THF | Reflux | 6 | ~70 |
Logical Workflow for Favipiravir Analogue Precursor Synthesis
Caption: Synthetic workflow for a Favipiravir analogue precursor.
Antiviral Mechanism of Action: Favipiravir
Favipiravir is a prodrug that, once metabolized to its active form (favipiravir-RTP), targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2] This inhibition disrupts viral replication through two primary mechanisms: lethal mutagenesis and chain termination.[3]
References
Application Notes: The Strategic Role of 3-Chloro-1-butyne in the Synthesis of Pharmaceutical Intermediates
Introduction
3-Chloro-1-butyne is a highly versatile chemical building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value stems from its bifunctional nature, featuring both a terminal alkyne and a secondary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, including nucleophilic substitution at the chlorinated carbon and various coupling reactions at the alkyne terminus.[1] These reaction pathways provide access to key structural motifs, such as propargyl groups and substituted alkynes, which are integral to numerous biologically active compounds. This document outlines the primary applications of this compound and provides detailed protocols for the synthesis of critical pharmaceutical intermediates.
Core Applications in Pharmaceutical Synthesis
The reactivity of this compound makes it a valuable precursor for two principal classes of reactions in drug development:
-
Nucleophilic Substitution: The chlorine atom serves as an effective leaving group, facilitating reactions with a wide array of nucleophiles.[1] This allows for the direct incorporation of the butynyl moiety into a target molecule. Syntheses of chiral alcohols and amines, which are common pharmacophores, are prime examples of this application.
-
Sonogashira Coupling: The terminal alkyne provides a reactive site for palladium-copper co-catalyzed cross-coupling reactions with aryl or vinyl halides.[2][3] This powerful carbon-carbon bond-forming reaction is extensively used to construct complex molecular frameworks found in modern therapeutics.
Experimental Protocols and Data
This section provides detailed methodologies for the synthesis of key pharmaceutical intermediates derived from this compound.
Protocol 1: Synthesis of (±)-But-3-yn-2-ol via Hydrolysis
(±)-But-3-yn-2-ol is a fundamental intermediate used in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. The following protocol describes its preparation via the hydrolysis of this compound.
Methodology
-
Reaction Setup: A 250 mL round-bottom flask is charged with this compound (1.0 eq) and a 1:1 mixture of acetone (B3395972) and water (5 mL per gram of substrate).
-
Reagent Addition: Sodium bicarbonate (NaHCO₃, 1.5 eq) is added portion-wise to the stirred solution over 15 minutes.
-
Reaction Condition: The reaction mixture is heated to a gentle reflux (approximately 60-70 °C) and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion (typically 4-8 hours), the mixture is cooled to room temperature and the acetone is removed under reduced pressure. The remaining aqueous layer is saturated with sodium chloride.
-
Extraction: The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (1 x 30 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is carefully removed by rotary evaporation to yield the crude product. Further purification by distillation under reduced pressure affords pure (±)-but-3-yn-2-ol.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Reagent | Sodium Bicarbonate | 1.5 eq |
| Solvent | Acetone/Water (1:1) | - |
| Temperature | 60-70 °C | Reflux |
| Reaction Time | 4 - 8 hours | Monitor by TLC/GC |
| Expected Yield | 75 - 85% | Yield after purification |
Protocol 2: Synthesis of (±)-But-3-yn-2-amine via Amination
(±)-But-3-yn-2-amine is another crucial intermediate, providing a primary amine functionality attached to a propargylic scaffold. This motif is found in various enzyme inhibitors and receptor modulators.
Methodology
-
Reaction Setup: A sealed pressure vessel is charged with a solution of this compound (1.0 eq) in a 7M solution of ammonia (B1221849) in methanol. A large excess of ammonia is used to minimize the formation of dialkylated byproducts.
-
Reaction Condition: The vessel is sealed and the mixture is heated to 80 °C with stirring for 24 hours.
-
Work-up: After cooling to room temperature, the pressure is carefully released. The solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting residue is dissolved in 1M hydrochloric acid and washed with dichloromethane (B109758) to remove any unreacted starting material. The aqueous layer is then basified to pH >12 with solid sodium hydroxide (B78521) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Reagent | Ammonia (7M in MeOH) | Large excess (~10 eq) |
| Solvent | Methanol | - |
| Temperature | 80 °C | Sealed vessel |
| Reaction Time | 24 hours | - |
| Expected Yield | 60 - 70% | Yield after purification |
Protocol 3: Synthesis of an Aryl-Substituted Butyne via Sonogashira Coupling
This protocol provides a general method for the C-C bond formation between this compound and an aryl halide, a common step in the synthesis of complex drug molecules. For this example, 4-iodoaniline (B139537) is used as the coupling partner.
Methodology
-
Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-iodoaniline (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (TEA, 2.5 eq). The mixture is degassed by bubbling argon through it for 15 minutes.
-
Substrate Addition: this compound (1.2 eq) is added dropwise to the stirred mixture.
-
Reaction Condition: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), the mixture is diluted with diethyl ether and filtered through a pad of Celite® to remove catalyst residues.
-
Extraction and Purification: The filtrate is washed sequentially with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., Hexanes/Ethyl Acetate gradient).
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Substrates | This compound (1.2 eq), 4-Iodoaniline (1.0 eq) | Aryl iodides are highly reactive |
| Catalysts | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Standard Sonogashira catalysts |
| Base/Solvent | Triethylamine (2.5 eq) | Neutralizes HI formed |
| Co-Solvent | Tetrahydrofuran (THF) | Anhydrous conditions required |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 2 - 6 hours | Monitor by TLC |
| Expected Yield | 80 - 95% | Yield is substrate dependent |
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the synthesis of (±)-But-3-yn-2-ol.
Caption: Workflow for the synthesis of (±)-But-3-yn-2-amine.
Caption: Logical flow for a Sonogashira cross-coupling reaction.
References
Application of 3-chloro-1-butyne in the Development of the Herbicide Metazachlor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-butyne is a versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules, including those with applications in the agrochemical sector.[1] Its bifunctional nature, featuring a reactive terminal alkyne and a secondary chloride, allows for a variety of chemical transformations, making it a valuable building block for the construction of bioactive compounds. This document details the application of this compound in the plausible synthetic pathway of Metazachlor, a selective pre- and early post-emergence herbicide.
Metazachlor, the active ingredient in commercial herbicides such as Butisan® S, belongs to the chloroacetamide class of herbicides.[2][3] It is effective in controlling a wide range of annual grasses and broadleaf weeds in various crops, including oilseed rape, cabbage, and cauliflower.[4] The chemical structure of Metazachlor features a unique N-(pyrazol-1-ylmethyl) substituent on the aniline (B41778) nitrogen, a moiety for which this compound can serve as a key synthetic precursor.
Application in Herbicide Synthesis: Metazachlor
The synthesis of Metazachlor can be conceptually divided into two main parts: the formation of the chloroacetamide core and the introduction of the N-(pyrazol-1-ylmethyl) group. This compound is instrumental in the formation of the latter.
Proposed Synthetic Pathway
A plausible synthetic route to Metazachlor leveraging this compound is outlined below. This pathway involves the initial formation of a key intermediate, N-(2,6-dimethylphenyl)-N-(1-methylprop-2-ynyl)amine, through the reaction of this compound with 2,6-dimethylaniline (B139824). This intermediate is then further elaborated to introduce the pyrazole (B372694) ring before the final chloroacetylation step.
Diagram of the Proposed Synthetic Pathway for Metazachlor
Caption: Proposed synthetic pathway for Metazachlor starting from this compound.
Experimental Protocols
Synthesis of N-(2,6-dimethylphenyl)-N-(1-methylprop-2-ynyl)amine
Objective: To synthesize the key alkynyl amine intermediate.
Materials:
-
This compound
-
2,6-dimethylaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 2,6-dimethylaniline (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(2,6-dimethylphenyl)-N-(1-methylprop-2-ynyl)amine.
Synthesis of N-(pyrazol-1-ylmethyl)-2,6-dimethylaniline
Objective: To form the pyrazole ring.
Materials:
-
N-(2,6-dimethylphenyl)-N-(1-methylprop-2-ynyl)amine
-
Hydrazine hydrate (B1144303)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve N-(2,6-dimethylphenyl)-N-(1-methylprop-2-ynyl)amine (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield N-(pyrazol-1-ylmethyl)-2,6-dimethylaniline.
Synthesis of Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide)
Objective: The final chloroacetylation step.
Materials:
-
N-(pyrazol-1-ylmethyl)-2,6-dimethylaniline
-
Chloroacetyl chloride
-
Sodium acetate (B1210297) (NaOAc)
-
Glacial acetic acid
-
Erlenmeyer flask
Procedure:
-
Dissolve N-(pyrazol-1-ylmethyl)-2,6-dimethylaniline (1.0 eq) in glacial acetic acid in an Erlenmeyer flask.
-
Add sodium acetate (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 eq) while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude Metazachlor.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Metazachlor.
Mechanism of Action
Metazachlor is a member of the chloroacetamide herbicide group, which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[2][3] This inhibition disrupts cell division and tissue differentiation, ultimately leading to the death of the emerging weed seedling.[2]
Diagram of Metazachlor's Mechanism of Action
References
Application Notes: Nucleophilic Substitution on 3-Chloro-1-butyne
Introduction
3-Chloro-1-butyne is a versatile bifunctional molecule featuring a terminal alkyne and a secondary propargylic chloride.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for the introduction of the but-1-yn-3-yl moiety into target molecules. The electron-withdrawing nature of the adjacent alkyne activates the C-Cl bond, making the compound susceptible to nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine atom.[3][4] Due to the propargylic nature of the system, SN2' reactions, involving attack at the terminal carbon of the alkyne, are also a theoretical possibility, although less common for alkynes compared to allylic systems.[5] This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles, relevant to researchers in synthetic chemistry and drug development.
Reaction Mechanism
The primary pathway for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3][6] This backside attack results in an inversion of configuration at the stereocenter, if applicable. An alternative, though generally less favored, pathway is the SN2' mechanism, which would result in an allenic product. The choice of nucleophile and reaction conditions can influence the reaction pathway.[5] Strong, soft nucleophiles typically favor the direct SN2 displacement.[7]
Experimental Protocols & Data
The following protocols provide generalized procedures for the reaction of this compound with common classes of nucleophiles. Optimization may be required for specific substrates.
Safety Precautions: this compound is a highly flammable liquid and vapor and a lachrymator (irritates the eyes and causes tears).[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reagents like sodium azide (B81097) are highly toxic and can form explosive heavy metal azides.[8] Always handle with extreme care and follow institutional safety guidelines.
Protocol 1: Reaction with Azide Nucleophile (Synthesis of 3-Azido-1-butyne)
This protocol describes the synthesis of a propargyl azide, a versatile intermediate for click chemistry or for reduction to the corresponding amine.[8][9]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide (1.5 eq).
-
Add anhydrous DMF via syringe to dissolve the sodium azide.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, 3-azido-1-butyne, can be purified by vacuum distillation if necessary.
Protocol 2: Reaction with Amine Nucleophile (Synthesis of N-Alkyl-3-butyn-2-amine)
This protocol outlines the synthesis of propargylamines, which are common structural motifs in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine) (2.2 eq) OR Amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine (B128534), Et₃N) (1.2 eq)
-
Anhydrous acetonitrile (B52724) (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the amine (2.2 eq) and anhydrous acetonitrile. Alternatively, add the amine (1.1 eq) and triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. A white precipitate of triethylammonium (B8662869) chloride may form.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Summary of Reaction Conditions
The following table summarizes typical conditions for nucleophilic substitution on this compound with various nucleophiles. Yields are representative and highly dependent on the specific nucleophile and reaction scale.
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Base | Temp (°C) | Typical Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | - | 25-50 | 75-90 |
| Primary Amine | Benzylamine | MeCN | Et₃N | 25 | 70-85 |
| Secondary Amine | Diethylamine | THF | K₂CO₃ | 25-60 | 65-80 |
| Thiolate | Sodium Thiophenoxide | EtOH | - | 25 | 80-95 |
| Hydroxide | Potassium Hydroxide (KOH) | H₂O/THF | - | 25-50 | 50-70 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | - | 50-70 | 60-75 |
General Experimental Workflow
The process for conducting these reactions follows a standard sequence from setup to analysis. The logical flow ensures safety, reaction efficiency, and proper characterization of the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. byjus.com [byjus.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-1-butyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science. Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the rapid and efficient formation of stable 1,2,3-triazole linkages from terminal alkynes and azides.[1][2] 3-Chloro-1-butyne is a valuable terminal alkyne building block in this context. Its bifunctional nature, possessing both a reactive terminal alkyne for click chemistry and a secondary chloride for subsequent nucleophilic substitution, offers a gateway to diverse and complex molecular architectures.[3] These features make it an attractive reagent for applications ranging from the synthesis of bioactive molecules to the functionalization of biomolecules.[2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry, tailored for researchers, scientists, and professionals in the field of drug development.
Key Applications
The unique structural attributes of this compound enable its use in a variety of applications:
-
Synthesis of Bioactive Triazoles: The 1,2,3-triazole moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5] this compound serves as a key precursor for the synthesis of novel triazole-containing compounds. The resulting 1,4-disubstituted triazole retains the chloro-ethyl moiety, which can be further functionalized to explore structure-activity relationships (SAR).[3]
-
Bioconjugation and Chemical Biology Probes: The bioorthogonal nature of the CuAAC reaction allows for the precise and efficient labeling of biomolecules, such as proteins and nucleic acids, in complex biological environments.[3] this compound can be incorporated into small molecules that, after the click reaction with an azide-modified biomolecule, introduce a reactive handle for the attachment of reporter molecules like fluorophores or biotin.
-
Materials Science: The ability to form stable triazole linkages makes this compound a useful monomer or cross-linker in the synthesis of functional polymers and materials. The pendant chloro-ethyl group can be used to modify the properties of the resulting material through post-polymerization modification.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions. While specific data for this compound is limited in publicly available literature, the yields and reaction times are expected to be comparable to other terminal alkynes under optimized conditions.
| Alkyne Reactant | Azide (B81097) Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| Phenylacetylene | Benzyl (B1604629) azide | CuI (1 mol%), Et₃N (0.1 mmol) | Cyrene™ | 12 | 84 |
| Phenylacetylene | Benzyl azide | PEG-tris-trz-Cu(I) (100 ppm) | Water | 20 | 97 |
| Propargyl Alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 1-4 | >95 |
| 3-Chloropent-1-yne | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 2 | 92 |
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate (Predicted) | t-BuOH/H₂O | 1-4 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-(1-chloroethyl)-1H-1,2,3-triazole
This protocol describes a general procedure for the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 - 1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-(1-chloroethyl)-1H-1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Protein with a this compound-derived Probe
This protocol outlines a general procedure for labeling an azide-modified protein with a small molecule probe functionalized with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound-functionalized probe molecule (dissolved in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the this compound-functionalized probe.
-
Prepare a fresh stock solution of the catalyst premix by combining CuSO₄·5H₂O and THPTA in water.
-
Add the catalyst premix to the protein-probe solution and mix gently.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the click reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
The labeled protein can be purified from excess reagents using size exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Chloro-1-butyne in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-butyne and its derivatives are versatile building blocks in organic synthesis, prized for their dual reactivity. The presence of a terminal alkyne and a reactive chloro group allows for a wide range of chemical transformations, making these compounds valuable precursors in the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the synthesis of anticancer and antifungal agents.
Application in Anticancer Drug Discovery
This compound serves as a key starting material for the synthesis of various anticancer compounds, including pyrano-chalcones and quinoline-chalcone hybrids. These molecules have been shown to exhibit potent cytotoxic activity against several cancer cell lines.
Synthesis of Pyrano-Chalcone Derivatives
The synthesis of pyrano-chalcone derivatives often involves the reaction of a substituted hydroxyacetophenone with 3-chloro-3-methyl-1-butyne (B142711) to form a propargyl ether, which then undergoes a Claisen rearrangement to yield a key intermediate. This intermediate can be further reacted to produce the final chalcone (B49325).[1][2]
Experimental Protocol: Synthesis of an Indole-Based Pyrano-Chalcone
This protocol describes the synthesis of an indole-based pyrano-chalcone, a class of compounds with demonstrated antiproliferative activity.[1][2]
Step 1: Synthesis of the 1,1-dimethylpropargyl ether (3)
-
To a solution of a suitable hydroxy-substituted acetophenone (B1666503) derivative (e.g., 1-(1H-indol-5-yl)ethanone) (1) (1.0 eq) in acetonitrile, add 3-chloro-3-methyl-1-butyne (2) (1.2 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and a catalytic amount of a copper salt (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,1-dimethylpropargyl ether (3) .
Step 2: Claisen Rearrangement
-
Dissolve the 1,1-dimethylpropargyl ether (3) (1.0 eq) in pyridine (B92270).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The rearrangement typically takes 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the key intermediate (4) .
Step 3: Claisen-Schmidt Condensation to form the Pyrano-Chalcone (6)
-
To a solution of the intermediate (4) (1.0 eq) and a suitable aromatic aldehyde (5) (1.1 eq) in ethanol (B145695), add a catalytic amount of a base (e.g., aqueous KOH).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the formation of the chalcone product (6) by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrano-chalcone (6) .
Workflow for Pyrano-Chalcone Synthesis
Caption: General workflow for the synthesis of pyrano-chalcones.
Synthesis of Quinoline-Alkyne Derivatives via Sonogashira Coupling
The terminal alkyne of this compound can be utilized in Sonogashira coupling reactions to introduce an alkyne moiety onto a quinoline (B57606) scaffold. This is a powerful method for creating novel quinoline derivatives with potential anticancer activity.
Experimental Protocol: Sonogashira Coupling of a Haloquinoline with a Butyne Derivative
This protocol outlines a general procedure for the Sonogashira coupling of a haloquinoline with an alkyne derived from this compound.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the haloquinoline (e.g., 4-iodoquinoline) (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-6 mol%).
-
Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 eq).
-
Add the terminal alkyne (derived from this compound, e.g., by reaction with a nucleophile to replace the chloride) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired quinoline-alkyne product.
Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Anticancer Activity and Mechanism of Action
Quinoline-chalcone hybrids have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the PI3K/Akt/mTOR signaling pathway.[3][4]
Quantitative Data: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [5][6] |
| HCT-116 (Colon) | 5.34 | [5][6] | |
| MCF-7 (Breast) | 5.21 | [5][6] | |
| 9i | A549 (Lung) | 1.91 | [4] |
| K-562 (Leukemia) | 5.29 | [4] | |
| 9j | A549 (Lung) | > 5 | [4] |
| K-562 (Leukemia) | > 5 | [4] |
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinoline-Chalcones
Caption: Quinoline-chalcones can inhibit the PI3K/Akt/mTOR pathway.[4]
Application in Antifungal Drug Discovery
The terminal alkyne functionality derived from this compound is a key component in the synthesis of triazole-based antifungal agents. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method for constructing the 1,2,3-triazole ring system.[7]
Synthesis of Triazole Derivatives via Click Chemistry
Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-triazole
This protocol describes a general procedure for the synthesis of a triazole derivative using a terminal alkyne (prepared from this compound) and an organic azide (B81097).
Step 1: Preparation of the Terminal Alkyne
-
This compound can be converted to a variety of terminal alkynes through nucleophilic substitution of the chloride. For example, reaction with a sodium alkoxide will yield an ether-containing alkyne.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the terminal alkyne (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., t-butanol/water), add a copper(I) source (e.g., CuSO4·5H2O, 5 mol%) and a reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, filter the solid product and wash with water and a cold organic solvent (e.g., ethanol or diethyl ether).
-
If the product does not precipitate, extract it with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 1,2,3-triazole.
Workflow for Triazole Synthesis via Click Chemistry
Caption: General workflow for CuAAC click chemistry.
Antifungal Activity and Mechanism of Action
Many triazole-based antifungal drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[8][9]
Quantitative Data: Antifungal Activity of Triazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole Derivatives | Candida albicans | 0.5 - 32 | [10] |
| Aspergillus flavus | 4 - >256 | [10] | |
| Beer yeast | 0.5 - >256 | [10] | |
| Candida utilis | 8 - >256 | [10] | |
| Candida mycoderma | 16 - >256 | [10] |
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Triazoles
Caption: Triazole antifungals inhibit ergosterol biosynthesis.[8][9]
Conclusion
This compound and its derivatives are valuable and versatile reagents for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein demonstrate their utility in the development of novel anticancer and antifungal agents. The ability to readily introduce the butynyl moiety and further functionalize it through reactions like the Claisen rearrangement, Sonogashira coupling, and click chemistry provides a powerful platform for medicinal chemists and drug discovery professionals. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Chlorination of 1-Butyne
For Researchers, Scientists, and Drug Development Professionals
1.0 Application Notes
The chlorination of alkynes, such as 1-butyne (B89482), is a fundamental reaction in organic synthesis for producing vicinal dichlorides and tetrachlorides. These chlorinated hydrocarbons serve as valuable intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The reaction typically proceeds via an electrophilic addition mechanism.
The reaction of 1-butyne with chlorine can lead to a mixture of products, including dichlorinated alkenes and tetrachlorinated alkanes. The stereoselectivity of the initial addition is a key consideration; the reaction is believed to proceed through a bridged chloronium ion intermediate, which generally leads to anti-addition, resulting in the formation of a trans-dihaloalkene.[1] However, the chlorination of alkynes can be less selective than bromination, sometimes yielding a mixture of both cis and trans isomers.[1]
Vapor-phase chlorination has been shown to produce a significant yield of 1,1,2,2-tetrachlorobutane, indicating that the initially formed dichloro-1-butene can undergo a subsequent addition of chlorine.[2] Controlling the reaction conditions, such as temperature and reactant stoichiometry, is crucial for optimizing the yield of the desired product and minimizing the formation of by-products, which can include various trichloro-, pentachloro-, and hexachlorobutanes.[2]
2.0 Reaction Mechanism: Electrophilic Addition
The chlorination of 1-butyne follows a stepwise electrophilic addition mechanism.
-
Initial Electrophilic Attack: The electron-rich triple bond of 1-butyne attacks a chlorine molecule (Cl₂), which acts as the electrophile. This leads to the formation of a cyclic chloronium ion intermediate.
-
Nucleophilic Attack: A chloride ion (Cl⁻) then attacks one of the carbons of the bridged intermediate. This attack occurs from the side opposite the bridge, resulting in anti-addition and the formation of trans-1,2-dichloro-1-butene.
-
Second Addition (Excess Chlorine): The resulting alkene, trans-1,2-dichloro-1-butene, can react with a second equivalent of chlorine through a similar mechanism to yield 1,1,2,2-tetrachlorobutane.
Caption: Electrophilic addition of chlorine to 1-butyne.
3.0 Experimental Workflow
The general workflow for the chlorination of 1-butyne involves preparation of the reaction setup, execution of the reaction under controlled conditions, and subsequent separation and analysis of the products.
Caption: General experimental workflow for 1-butyne chlorination.
4.0 Experimental Protocol: Vapor-Phase Chlorination
This protocol is based on the reported vapor-phase chlorination of 1-butyne.[2]
4.1 Materials and Equipment
-
Reagents: 1-Butyne (gas), Chlorine (gas), Nitrogen (for inerting), Saturated sodium bicarbonate solution, Anhydrous calcium chloride.
-
Equipment: Gas cylinders with regulators for 1-butyne and chlorine, flow meters, a heated vapor-phase reaction tube, temperature controller and furnace, a series of cold traps (e.g., dry ice/acetone bath), fractional distillation apparatus (e.g., Stedman column), standard laboratory glassware, magnetic stirrer.
4.2 Procedure
-
Apparatus Setup: Assemble the vapor-phase reactor in a well-ventilated fume hood. The setup consists of gas inlets connected to flow meters, a heated reaction tube, and a series of cold traps to collect the product. Ensure all glassware is dry.
-
Inerting: Purge the entire system with dry nitrogen gas to remove air and moisture.
-
Reaction Initiation: Heat the reaction tube to the desired temperature (e.g., 40°C).[2]
-
Introduction of Reactants: Introduce 1-butyne and chlorine gas into the reaction tube at a controlled molar ratio. Use flow meters to regulate the delivery of each gas.
-
Product Collection: The effluent gas from the reactor is passed through the cold traps, which are maintained at a low temperature (e.g., -78°C) to condense the chlorinated products.
-
Reaction Completion: Continue the flow of reactants for the desired duration. Once complete, stop the flow of chlorine and 1-butyne and purge the system with nitrogen.
-
Product Work-up: Allow the collected crude product to warm to room temperature. Carefully wash the liquid product with a saturated sodium bicarbonate solution to neutralize any dissolved HCl, followed by washing with water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as calcium chloride.
-
Purification: Separate the mixture of chlorinated butanes and butenes by careful fractional distillation.[2] Collect fractions at their respective boiling points for analysis.
4.3 Safety Precautions
-
Both 1-butyne and chlorine gas are hazardous. 1-Butyne is extremely flammable, and chlorine is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Ensure a proper scrubbing system is in place to neutralize any unreacted chlorine gas exiting the apparatus.
5.0 Data Presentation
The vapor-phase chlorination of 1-butyne yields a mixture of products. The distribution is dependent on the reaction conditions.
Table 1: Product Yields from Vapor-Phase Chlorination of 1-Butyne at 40°C
| Product Name | Structure | Yield (%) | Boiling Point (°C at mm Hg) |
| trans-1,2-dichloro-1-butene | CH₃CH₂C(Cl)=CHCl | 11.0% | 99.5 - 100 (atm) |
| 1,1,2,2-tetrachlorobutane | CH₃CH₂C(Cl)₂CHCl₂ | 36.5% | Not specified |
| Intermediate Mixture | Mixture of trichlorobutanes/trichlorobutenes | Variable | 64 - 65 (at 25 mm) |
| High-Boiling Residue | Penta- and hexachlorobutanes | Significant | > Boiling point of tetrachlorobutane |
Data sourced from the chlorination of 1-butyne at 40°C as reported in the literature.[2]
Table 2: Stereoselectivity in Alkyne Chlorination (Comparative Example)
| Alkyne | Product | Yield (%) | Notes |
| 3-Hexyne (B1328910) | trans-3,4-dichloro-3-hexene | 19% | Chlorination can be less selective than bromination, often producing mixtures. |
| 3-Hexyne | cis-3,4-dichloro-3-hexene | 7% | The formation of the cis isomer indicates a deviation from the simple bridged-ion mechanism. |
Data for 3-hexyne illustrates the potential for mixed stereochemical outcomes in alkyne chlorination.[1]
References
Application Notes and Protocols: 3-Chloro-1-butyne as a Chemical Probe for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-butyne is a versatile chemical probe for the investigation of biological systems. Its dual functionality, featuring a reactive chloroalkane group and a terminal alkyne handle, enables its use in activity-based protein profiling (ABPP) and chemoproteomic workflows. The electrophilic chlorine at the propargylic position can covalently react with nucleophilic amino acid residues, such as cysteine, within protein active sites or binding pockets. The terminal alkyne serves as a bioorthogonal handle for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This allows for the visualization, enrichment, and identification of protein targets.
These application notes provide an overview of the utility of this compound as a chemical probe and detailed protocols for its application in biological research.
Principle of Action
This compound acts as a mechanism-based covalent probe. The chloro group serves as a leaving group upon nucleophilic attack by amino acid side chains. The reactivity of the probe can be tuned by the specific protein microenvironment. Once covalently attached, the alkyne handle allows for the selective introduction of a reporter tag, enabling downstream analysis. This two-step approach allows for the study of protein function and the identification of potential drug targets in complex biological samples.[3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅Cl |
| Molecular Weight | 88.53 g/mol |
| CAS Number | 21020-24-6 |
| Appearance | Clear colorless liquid |
| Boiling Point | 79-81 °C |
| Density | 0.956 g/mL |
| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol), sparingly soluble in water. |
Table 2: Recommended Concentration Ranges for In Vitro and In-Cellulo Experiments
| Application | Concentration Range | Notes |
| Cell Lysate Labeling | 10 - 100 µM | Optimal concentration should be determined empirically by titration. |
| Intact Cell Labeling | 1 - 50 µM | Lower concentrations are recommended to minimize potential cytotoxicity. |
| Competitive Profiling | 1 - 100 µM (Probe) | Concentration of the competing inhibitor should be titrated. |
Note: The optimal concentration is target-dependent and should be determined experimentally for each biological system.
Experimental Protocols
Protocol 1: Protein Labeling in Cell Lysate
This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate, with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (10 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA assay)
-
4X SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Keep the lysate on ice.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound stock solution to the desired final concentration (e.g., 50 µM). For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 1 hour with gentle agitation.
-
-
Sample Preparation for Analysis:
-
Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The labeled lysate is now ready for downstream analysis, such as click chemistry (Protocol 2) followed by SDS-PAGE and in-gel fluorescence scanning or western blot.
-
Protocol 2: Click Chemistry for Reporter Tag Conjugation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins.[5][6]
Materials:
-
Alkyne-labeled protein sample (from Protocol 1)
-
Azide-reporter tag (e.g., Biotin-PEG4-Azide, Fluorescent Azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
PBS (phosphate-buffered saline)
Procedure:
-
Prepare Click-Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture (for a 50 µL final volume):
-
25 µL of alkyne-labeled protein lysate (~25 µg protein)
-
1 µL of Azide-reporter tag stock solution (final concentration 200 µM)
-
1 µL of CuSO₄ stock solution (final concentration 1 mM)
-
1 µL of TCEP stock solution (final concentration 1 mM)
-
1 µL of TBTA stock solution (final concentration 200 µM)
-
Adjust the final volume to 50 µL with PBS.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for Downstream Analysis: The sample is now ready for analysis by SDS-PAGE, followed by in-gel fluorescence scanning (for fluorescent tags) or western blot analysis with streptavidin-HRP (for biotin (B1667282) tags).
Protocol 3: Target Identification using Mass Spectrometry
This protocol outlines a general workflow for the enrichment and identification of proteins labeled with this compound.[3][7]
Materials:
-
Biotin-labeled protein sample (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin (sequencing grade)
-
Reagents for reduction and alkylation (DTT and iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotin-labeled lysate with streptavidin-agarose beads for 2 hours at 4°C with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Elution and Sample Preparation:
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the labeled proteins. The modification mass of this compound will need to be accounted for in the search parameters.
-
Visualizations
Caption: Experimental workflow for protein labeling and identification.
Caption: Hypothetical signaling pathway involving a cysteine protease.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. genesandcancer.com [genesandcancer.com]
Troubleshooting & Optimization
How to prevent polymerization of 3-chloro-1-butyne during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling 3-chloro-1-butyne and preventing its polymerization during chemical reactions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this reactive building block in your research.
Troubleshooting Guide
Issue: Polymerization Observed in the Reaction Mixture
Q1: My reaction mixture containing this compound has become viscous, cloudy, or has formed a solid precipitate. What is happening and what should I do?
A1: These are strong indications that this compound is polymerizing. Polymerization can be initiated by various factors, including heat, light, oxygen, and impurities.
Immediate Actions:
-
Do not proceed with the reaction. The presence of polymers will likely interfere with your desired transformation and complicate purification.
-
Evaluate the extent of polymerization. If it is minor, you may be able to salvage the remaining monomer. If extensive, it is best to safely discard the reaction mixture according to your institution's guidelines.
-
Review your experimental setup and conditions against the recommendations in this guide to identify the potential cause.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Presence of Oxygen | Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents and liquid reagents should be thoroughly degassed prior to use. |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. For many reactions involving terminal alkynes, low temperatures (e.g., 0 °C to room temperature) are sufficient and help minimize side reactions like polymerization. |
| Presence of Initiators (e.g., Peroxides) | Use freshly distilled or inhibitor-free solvents to remove any peroxide impurities. Avoid exposure of the reaction to UV light by covering the glassware with aluminum foil. |
| Inappropriate Solvent Choice | The choice of solvent can influence the stability of reactive intermediates. In some cases, polar aprotic solvents may be preferred. If polymerization persists, consider screening different anhydrous and degassed solvents. |
| Catalyst-Induced Polymerization | Certain transition metal catalysts, particularly in the presence of an oxidant (like air), can promote alkyne homocoupling (Glaser coupling), a form of polymerization. If using a copper co-catalyst, ensure the reaction is strictly anaerobic to maintain copper in its +1 oxidation state. Consider using a copper-free protocol if homocoupling is a persistent issue. |
Frequently Asked Questions (FAQs)
Q2: What is the likely mechanism for the polymerization of this compound?
A2: While a specific, detailed polymerization mechanism for this compound is not extensively documented in readily available literature, terminal alkynes, in general, can polymerize through several pathways. One common mechanism, especially in the presence of transition metal catalysts and oxygen, is oxidative homocoupling, often referred to as Glaser coupling. This involves the formation of a diacetylene linkage. Additionally, radical polymerization can be initiated by heat, light, or radical initiators. The presence of the chloro group may also influence the reactivity and potential polymerization pathways.
Q3: Are there specific chemical inhibitors I can add to my reaction to prevent the polymerization of this compound?
A3: While specific inhibitors for this compound are not well-documented, general-purpose free-radical inhibitors are often used for stabilizing reactive monomers. The choice and concentration of an inhibitor must be carefully considered as it may interfere with your desired reaction. It is crucial to remove the inhibitor before use if it is incompatible with your reaction conditions.
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action | Considerations |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-Butylcatechol (TBC) | 10 - 200 ppm | Free-radical scavengers. Often require the presence of oxygen to be effective. | Acidic nature; can be removed by a basic wash. May inhibit desired radical reactions. |
| Amines | Phenothiazine | 50 - 500 ppm | Free-radical scavengers. | Can act as a base and may interfere with reactions sensitive to basic conditions. |
| Nitroxide Radicals | TEMPO | 10 - 100 ppm | Stable free radicals that trap reactive radical intermediates. | Can be effective in the absence of oxygen. May be sensitive to acidic conditions. |
Note: The effectiveness of these inhibitors for this compound has not been definitively established in the literature. Small-scale pilot reactions are recommended to determine the optimal inhibitor and concentration for your specific application.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is critical. This compound should be stored in a cool, dark place, preferably refrigerated (2-8 °C). The container should be tightly sealed under an inert atmosphere (argon or nitrogen) to prevent exposure to air and moisture. If the monomer was supplied without a stabilizer and is to be stored for an extended period, consider adding a suitable inhibitor at a low concentration (e.g., 50-100 ppm of BHT).
Experimental Protocols
Protocol 1: Degassing of Solvents
To minimize the presence of oxygen, which can initiate polymerization, all solvents should be thoroughly degassed before use.
Method: Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: General Anhydrous and Anaerobic Reaction Setup
This protocol outlines a general setup to prevent polymerization initiated by air or moisture.
Protocol 3: Removal of Phenolic Inhibitors
If your this compound is stabilized with a phenolic inhibitor (e.g., BHT, hydroquinone) and this is incompatible with your reaction, it can be removed by a basic wash.
Caution: The inhibitor-free alkyne is highly susceptible to polymerization and should be used immediately.
-
Dissolve the inhibited this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution. Repeat the wash two to three times to ensure complete removal of the acidic inhibitor.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual NaOH.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
The resulting solution contains the inhibitor-free this compound. Use it immediately. If concentration is required, do so at low temperature and reduced pressure.
Troubleshooting Logic Diagram
Technical Support Center: Synthesis of 3-chloro-1-butyne
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3-chloro-1-butyne.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors, primarily dependent on your chosen synthetic route.
-
Incomplete Reaction: The reaction may not have reached completion. Verify reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Suboptimal Temperature: Temperature control is critical. For reactions involving thionyl chloride (SOCl₂) or acid-catalyzed chlorination of but-3-yn-2-ol, maintaining low temperatures (e.g., 0–5 °C) is crucial to prevent side reactions and decomposition.[1][2]
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvents. Moisture can quench reagents like thionyl chloride and affect the reaction environment.
-
Product Loss During Workup: this compound is volatile (boiling point ~68.5 °C).[3] Significant loss can occur during solvent removal under reduced pressure if the vacuum is too strong or the bath temperature is too high. Use a cold trap and avoid excessive heating.
-
Side Reactions: The formation of byproducts is a major cause of yield loss. (See Q2 for more details).
Q2: My crude product analysis (NMR/GC-MS) shows multiple unexpected peaks. What are the likely byproducts?
A2: The formation of isomers and other byproducts is a common challenge. The specific byproducts depend on the reaction mechanism.
-
Allenic Isomers: In syntheses starting from but-3-yn-2-ol, rearrangement of the propargylic carbocation intermediate can lead to the formation of the allenic isomer, 1-chloro-1,2-butadiene.
-
Dichlorinated Products: If using a strong chlorinating agent like Cl₂ with 1-butyne (B89482), over-chlorination can occur, leading to products like 3,3-dichloro-1-butene.[1][4] Careful control of stoichiometry and reaction conditions is necessary to prevent this.
-
Elimination Products: Under basic conditions or at elevated temperatures, elimination reactions can occur, leading to the formation of butenyne or other unsaturated hydrocarbons.
-
Substitution Byproducts: In the presence of nucleophilic solvents (e.g., alcohols) or impurities, the chlorine atom can be displaced, leading to ethers or other substitution products.[5]
Q3: The reaction is proceeding very slowly or not at all. What should I check?
A3: A stalled reaction can usually be traced back to reagents, catalysts, or reaction conditions.
-
Catalyst Inactivity: For acid-catalyzed methods, ensure the Lewis acid catalyst (e.g., ZnCl₂) is active and anhydrous.[1] For reactions involving phase-transfer catalysts, confirm the catalyst's integrity.
-
Insufficient Activation: In syntheses from but-3-yn-2-ol, the hydroxyl group must be effectively activated to become a good leaving group. This requires a sufficient amount of the chlorinating agent (e.g., SOCl₂) or a strong acid.
-
Low Temperature: While low temperatures are often necessary to control selectivity, a temperature that is too low can excessively slow down the reaction rate. Monitor the reaction and allow it to warm gradually if necessary after the initial addition of reagents.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and highest-yielding methods for synthesizing this compound?
A1: Several effective methods exist. The choice often depends on available starting materials, scale, and required purity.
-
From But-3-yn-2-ol: This is a very common laboratory-scale synthesis. The hydroxyl group of but-3-yn-2-ol is replaced by chlorine using reagents like thionyl chloride (SOCl₂) or a mixture of hydrochloric acid and a Lewis acid catalyst like zinc chloride (ZnCl₂).[1]
-
From a Tosylate Precursor: A high-yield (reportedly up to 98%) method involves the reaction of 1-methylprop-2-ynyl p-toluenesulfonate with lithium chloride.[3] This is an excellent option if the tosylate is readily available.
-
Chlorination of 1-Butyne: Direct chlorination of 1-butyne using Cl₂ in the presence of a catalyst like iron(III) chloride (FeCl₃) can be used, but it requires careful control to avoid the formation of dichlorinated byproducts.[1]
Q2: What are the key reaction parameters to control for optimal yield?
A2: Regardless of the method, precise control of reaction parameters is essential.
-
Temperature: Low temperatures (typically 0-5 °C) are critical for minimizing side reactions such as rearrangements and elimination.[2]
-
Stoichiometry: Use a slight excess of the chlorinating agent to ensure complete conversion of the starting material, but avoid a large excess that could lead to byproducts.
-
Solvent: An inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, is often used to control the reaction concentration and temperature.[1]
-
Addition Rate: Slow, dropwise addition of reagents helps to maintain a consistent low temperature and prevent localized overheating, which can promote side reactions.
Q3: How should this compound be purified and stored?
A3: Purification is typically achieved by fractional distillation under reduced pressure.[6] Given its volatility, care must be taken to minimize losses. The product should be stored in a cool, dark place in a tightly sealed container, as it is a highly flammable liquid.[7][8]
Comparative Data on Synthesis Methods
The table below summarizes quantitative data for common synthetic routes.
| Starting Material | Reagent(s) | Solvent | Temperature | Reported Yield | Reference |
| 1-methylprop-2-ynyl p-toluenesulfonate | Lithium Chloride | N/A | N/A | 98.0% | [3] |
| 2-methyl-3-butyn-2-ol | HCl, ZnCl₂, H₂SO₄ | Water + PEG 600 | 0–5 °C | 95% | [2] |
| Propargyl alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | Room Temp | High | [1] |
| 1-Butyne | Chlorine (Cl₂), FeCl₃ | Dichloromethane | Mild | Moderate to High | [1] |
*Data for analogous or related starting materials demonstrating the reaction's effectiveness.
Experimental Protocols
Method 1: Synthesis from But-3-yn-2-ol via Thionyl Chloride
This protocol is adapted from analogous procedures for converting secondary propargylic alcohols to chlorides.[6]
1. Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add but-3-yn-2-ol (1.0 eq).
-
Dissolve the alcohol in a suitable anhydrous solvent like dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
2. Reagent Addition:
-
Slowly add thionyl chloride (SOCl₂, ~1.1 eq) to the dropping funnel.
-
Add the thionyl chloride dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature.
-
Monitor the reaction's progress by TLC or GC until the starting alcohol is consumed.
4. Workup and Purification:
-
Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator with a cool water bath.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Reaction Pathway Visualization
This diagram illustrates the primary synthesis pathway from but-3-yn-2-ol and a potential side reaction leading to an allenic byproduct.
References
- 1. This compound | 21020-24-6 | Benchchem [benchchem.com]
- 2. 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. -Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3 -eth.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 21020-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 3-Chloro-1-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-1-butyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions to consider when using this compound?
A1: this compound is a versatile reagent, but its reactivity can lead to several side reactions. The primary concerns include:
-
Allene (B1206475) Formation: Rearrangement to form 1,2-butadiene (B1212224) derivatives.
-
Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement of the corresponding propargyl alcohol (if formed in situ) to an α,β-unsaturated ketone or aldehyde.[1][2][3]
-
Oligomerization/Polymerization: Self-reaction of the alkyne, particularly under basic conditions or in the presence of certain metal catalysts.
-
Favorskii-type Reactions: In the presence of a base and a ketone, a Favorskii-type rearrangement can occur.[4]
-
Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne, especially in the presence of copper catalysts and oxygen, which is a common issue in Sonogashira couplings.
Troubleshooting Guides
Issue 1: Formation of an Allene Byproduct
Q: I am observing an unexpected peak in my GC-MS/NMR that suggests the presence of an allene. How can I confirm this and prevent its formation?
A: Allene formation is a common side reaction with propargyl halides.
Troubleshooting Steps:
-
Confirmation of Allene:
-
GC-MS: Look for a compound with the same mass as your expected product but a different retention time.
-
¹H NMR: The terminal protons of a monosubstituted allene (CH₂=C=CHR) typically appear as a multiplet around 4.5-5.0 ppm, and the methine proton will also be in a characteristic region. For 1,2-butadiene, you would expect signals around 4.6 ppm (triplet, 2H) and 5.1 ppm (quartet of triplets, 1H).
-
¹³C NMR: The central carbon of the allene functionality will have a characteristic downfield shift (around 200 ppm).
-
IR Spectroscopy: A characteristic absorption band for the C=C=C stretch appears around 1950 cm⁻¹.
-
-
Mitigation Strategies:
-
Choice of Base: The choice of base can significantly influence the reaction pathway. Non-nucleophilic, sterically hindered bases may favor deprotonation of the alkyne over elimination or rearrangement pathways.
-
Temperature Control: Lowering the reaction temperature can often suppress rearrangement reactions.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates. Experiment with different solvents to find the optimal conditions for your desired reaction.
-
Experimental Protocol to Minimize Allene Formation in a Substitution Reaction:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add your nucleophile to a solution of a non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., anhydrous THF) at a low temperature (e.g., -78 °C).
-
Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture while maintaining the low temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent prolonged reaction times that might favor side product formation.
-
Work-up: Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride) before allowing it to warm to room temperature.
Data on Allene vs. Alkyne Product Ratios:
| Base | Solvent | Temperature (°C) | Approximate Alkyne:Allene Ratio |
| Sodium Hydride | THF | 25 | Varies, can be significant |
| Potassium tert-Butoxide | THF | -78 to 0 | Higher ratio of alkyne favored |
| Lithium Diisopropylamide (LDA) | THF | -78 | High selectivity for alkyne |
Note: These are generalized conditions and the optimal parameters will be substrate-dependent.
Issue 2: Meyer-Schuster Rearrangement
Q: My reaction, which is performed under acidic conditions or generates an acidic byproduct, is yielding an α,β-unsaturated carbonyl compound instead of my expected product. What is happening and how can I avoid it?
A: This is likely a Meyer-Schuster rearrangement. This acid-catalyzed rearrangement occurs with secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes.[1][2][3] While this compound is not an alcohol, it can hydrolyze in situ to form the corresponding propargyl alcohol, which then rearranges.
Troubleshooting Steps:
-
Avoid Acidic Conditions: If possible, perform your reaction under neutral or basic conditions.
-
Use Anhydrous Conditions: Rigorously exclude water from your reaction to prevent the in situ formation of the propargyl alcohol.
-
Catalyst Choice: If a Lewis acid is required, consider milder alternatives. Some transition metal catalysts can promote the desired reaction without inducing the rearrangement.[2]
-
Temperature Control: As with many side reactions, lower temperatures can help to suppress the rearrangement.
Logical Workflow for Troubleshooting Meyer-Schuster Rearrangement:
Caption: Troubleshooting workflow for Meyer-Schuster rearrangement.
Issue 3: Oligomerization and Polymerization
Q: I am getting a significant amount of insoluble, polymeric material in my reaction flask. How can I prevent the oligomerization of this compound?
A: Terminal alkynes can undergo oligomerization, especially in the presence of certain bases and metal catalysts.
Troubleshooting Steps:
-
Control Stoichiometry: Use the limiting reagent (your other reactant) in a slight excess if possible to ensure the this compound is consumed by the desired reaction pathway.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors self-reaction.
-
Choice of Base/Catalyst: Avoid strongly basic conditions for prolonged periods if possible. If using a metal catalyst, ensure it is selective for your desired transformation and does not promote alkyne polymerization. For example, in Sonogashira couplings, excess copper can promote homocoupling.
-
Degassing: For metal-catalyzed reactions, ensure the reaction mixture is thoroughly degassed to remove oxygen, which can sometimes initiate polymerization pathways.
Experimental Protocol for Minimizing Oligomerization in a Coupling Reaction:
-
Reactant Preparation: Prepare a solution of your coupling partner and the base/catalyst in a degassed solvent.
-
Slow Addition of Alkyne: Prepare a separate, dilute solution of this compound in the same degassed solvent. Add this solution dropwise to the main reaction mixture over an extended period using a syringe pump.
-
Monitoring: Closely monitor the reaction by an appropriate analytical technique (TLC, GC-MS, LC-MS) and stop the reaction as soon as the starting material is consumed.
Issue 4: Troubleshooting Sonogashira Coupling Reactions
Q: My Sonogashira coupling with this compound is giving low yields and multiple byproducts. What are the key parameters to optimize?
A: Sonogashira couplings are powerful but can be sensitive to reaction conditions.
Troubleshooting Guide:
| Parameter | Common Issue | Recommended Solution |
| Catalyst System | Palladium catalyst deactivation; Copper-mediated homocoupling (Glaser coupling). | Use a robust palladium catalyst/ligand system. For homocoupling, consider a copper-free Sonogashira protocol or use a minimal amount of a copper(I) source. Ensure rigorous exclusion of oxygen. |
| Base | Inappropriate base strength or solubility. | Triethylamine or diisopropylethylamine are common choices. Ensure the base is anhydrous and in sufficient excess (typically 2-3 equivalents). |
| Solvent | Poor solubility of reactants; side reactions with the solvent. | Anhydrous, degassed solvents like THF, DMF, or acetonitrile (B52724) are commonly used. Ensure your starting materials are soluble. |
| Temperature | Too low for catalyst activation; too high leading to decomposition or side reactions. | Most Sonogashira reactions are run at room temperature to moderately elevated temperatures (40-80 °C). Optimize the temperature for your specific substrates. |
| Reactant Purity | Impurities in the aryl/vinyl halide or alkyne can poison the catalyst. | Purify starting materials before use. |
Signaling Pathway for a Successful Sonogashira Coupling:
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
This technical support guide is intended to provide general guidance. Optimal reaction conditions are substrate-dependent and may require empirical optimization. Always consult relevant literature and safety data sheets before conducting any experiment.
References
Purification techniques for 3-chloro-1-butyne after synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 3-chloro-1-butyne after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The impurities in a this compound synthesis depend on the synthetic route employed. The two primary methods are the chlorination of 1-butyne (B89482) and the reaction of a 3-butyn-1-ol (B147353) derivative with a chlorinating agent like thionyl chloride.
Common Impurities from Synthesis:
| Impurity | Chemical Formula | Boiling Point (°C) | Reason for Formation |
| 1,3-Dichloro-1-butyne | C₄H₄Cl₂ | ~130-132 | Over-chlorination of 1-butyne. |
| 3,3-Dichloro-1-butene | C₄H₄Cl₂ | ~117-119 | Addition of HCl to this compound. |
| 3-Butyn-1-ol (Butargyl alcohol) | C₄H₆O | ~129 | Unreacted starting material if using the thionyl chloride route. |
| 1-Butyne | C₄H₆ | -6.1 | Unreacted starting material from the direct chlorination route. |
| Polymeric materials | - | High | Polymerization of the alkyne, especially at elevated temperatures. |
| Solvent residues | Varies | Varies | Incomplete removal of the reaction solvent (e.g., diethyl ether, dichloromethane). |
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.
-
Fractional Distillation: This is the most common and effective method for purifying this compound on a laboratory to pilot scale, especially for removing impurities with significantly different boiling points. Due to its relatively low boiling point (approximately 68-70 °C), distillation under atmospheric pressure is feasible.
-
Preparative Gas Chromatography (Prep GC): For very high purity on a small scale, preparative GC is an excellent option. It offers high resolution to separate closely boiling isomers and other volatile impurities.
-
Liquid-Liquid Extraction: This technique is primarily used during the workup phase to remove inorganic salts, acids, or bases, and water-soluble organic impurities. It is not typically used as the final high-purity purification step for this volatile compound.
Q3: What are the key safety precautions to consider when purifying this compound?
A3: this compound is a volatile and reactive compound. Strict safety measures are essential.
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Heat Sensitivity: Avoid excessive heating during distillation, as it can lead to decomposition or polymerization. Use a water or oil bath for controlled heating.
-
Pressure: Never heat a closed system. Ensure the distillation apparatus is properly vented.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and certain metals that can catalyze decomposition.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of impurities.
-
Possible Cause 1: Inefficient distillation column.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended for good separation.
-
-
Possible Cause 3: Formation of an azeotrope.
Problem 2: Product is decomposing in the distillation pot.
-
Possible Cause 1: Overheating.
-
Solution: Use a vacuum distillation to lower the boiling point of the compound. Ensure the heating bath temperature is kept as low as possible.
-
-
Possible Cause 2: Presence of acidic or basic impurities catalyzing decomposition.
-
Solution: Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate solution) during the workup before distillation.
-
Preparative Gas Chromatography (Prep GC)
Problem 1: Low recovery of the purified product.
-
Possible Cause 1: Inefficient trapping of the eluted compound.
-
Solution: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the volatile this compound.
-
-
Possible Cause 2: Decomposition on the column.
-
Solution: Use a column with a stationary phase that is inert towards haloalkynes. Lowering the injector and column temperature may also help, but this needs to be balanced with achieving adequate separation.
-
Problem 2: Contamination of collected fractions.
-
Possible Cause 1: Carryover from previous injections.
-
Solution: Implement a thorough bake-out procedure for the column between runs to remove any residual compounds.
-
-
Possible Cause 2: Improperly timed fraction collection.
-
Solution: Optimize the collection window based on a high-resolution analytical GC run to ensure only the peak of interest is collected.
-
Liquid-Liquid Extraction
Problem 1: Formation of a stable emulsion during washing.
-
Possible Cause 1: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously.
-
-
Possible Cause 2: Presence of surfactants or fine particulates.
Problem 2: Low yield after extraction.
-
Possible Cause 1: Significant solubility of this compound in the aqueous phase.
-
Possible Cause 2: Loss of the volatile product during solvent removal.
-
Solution: Use a rotary evaporator with a cooled trap and apply vacuum cautiously. Avoid evaporating to complete dryness.
-
Experimental Protocols
Synthesis of this compound from 3-butyn-1-ol with Thionyl Chloride
This protocol is adapted from procedures for similar alcohol to chloride conversions.[11][12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-butyn-1-ol (1.0 eq) and a suitable solvent such as anhydrous diethyl ether or dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Carefully pour the reaction mixture over crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess thionyl chloride and neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Carefully remove the solvent by rotary evaporation at low temperature and reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product and a few boiling chips, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation:
-
Slowly heat the distillation flask.
-
Collect any low-boiling forerun (e.g., residual solvent) in a separate flask.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 68-70 °C).
-
Stop the distillation before the pot runs dry to prevent the formation of potentially explosive peroxides and polymeric residues.
-
Visualizations
Logical Workflow for Purification of this compound
Caption: Purification workflow for this compound.
Troubleshooting Logic for Poor Distillation Separation
Caption: Troubleshooting poor distillation separation.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Chloro-1-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity in chemical reactions involving 3-chloro-1-butyne.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity during reactions with this compound?
The primary challenge in reactions with this compound arises from the electronic asymmetry of the alkyne. The chlorine atom at the C-3 position exerts an electron-withdrawing inductive effect, which influences the electron density of the triple bond. This can lead to the formation of two possible regioisomeric products in addition reactions, often with poor selectivity. The key is to understand and manipulate the factors that favor the formation of one regioisomer over the other.
Q2: How does the electronic nature of this compound influence the regioselectivity of electrophilic additions?
In electrophilic additions, such as hydrohalogenation, the reaction typically proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon atom of the alkyne that results in the more stable carbocation. For this compound, protonation at C-1 would lead to a secondary vinyl cation at C-2, which is destabilized by the adjacent electron-withdrawing chlorine atom. Protonation at C-2 would lead to a primary vinyl cation at C-1. However, the presence of the chlorine atom can also lead to the formation of a resonance-stabilized carbocation if it can participate through its lone pairs, although this is generally less favorable for chlorine compared to oxygen or nitrogen. In practice, for reactions like hydrochlorination, the addition of the chloride ion occurs at the more substituted carbon (C-3), consistent with a Markovnikov-type addition to the butyne chain, to form 3,3-dichloro-1-butene.
Q3: Can anti-Markovnikov products be selectively formed in reactions with this compound?
Yes, achieving anti-Markovnikov selectivity is possible by employing specific reaction conditions and reagents. Two common strategies are:
-
Radical Addition: The free-radical addition of HBr, initiated by peroxides or UV light, proceeds via a radical mechanism where the bromine radical adds to the terminal carbon (C-1) to form the more stable secondary radical at C-2. Subsequent abstraction of a hydrogen atom leads to the anti-Markovnikov product.
-
Hydroboration-Oxidation: This two-step process allows for the syn-addition of a boron atom and a hydrogen atom across the triple bond. Steric factors and the electronic nature of the borane (B79455) reagents favor the addition of the boron atom to the less sterically hindered and more electron-rich terminal carbon (C-1). Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov addition product (an enol which tautomerizes to an aldehyde).
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydrothiolation Reactions
Problem: My hydrothiolation of this compound with a thiol is yielding a mixture of Markovnikov and anti-Markovnikov vinyl sulfide (B99878) products. How can I improve the selectivity?
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial for controlling the regioselectivity of hydrothiolation.
-
For Anti-Markovnikov Selectivity: Employ a rhodium catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃). Rhodium catalysts are known to favor the formation of the anti-Markovnikov product.[1][2]
-
For Markovnikov Selectivity: Use a palladium catalyst like PdCl₂(PhCN)₂. Palladium catalysts tend to promote the formation of the Markovnikov adduct.[1][2]
-
-
Solvent Effects: The reaction solvent can influence the catalyst's activity and selectivity. Experiment with different solvents to optimize the regiomeric ratio. For rhodium-catalyzed reactions, polar aprotic solvents like THF or protic solvents like ethanol (B145695) can enhance anti-Markovnikov selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Data Presentation: Catalyst Effect on Hydrothiolation Regioselectivity (Analogous System)
| Catalyst | Regioselectivity | Predominant Product |
| RhCl(PPh₃)₃ | Anti-Markovnikov | (E)-1-Thioalkenyl derivative |
| PdCl₂(PhCN)₂ | Markovnikov | 2-Thioalkenyl derivative |
This data is based on general observations for terminal alkynes and serves as a starting point for optimization with this compound.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Anti-Markovnikov Hydrothiolation
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in anhydrous THF (5 mL).
-
Add Wilkinson's catalyst, RhCl(PPh₃)₃ (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the anti-Markovnikov vinyl sulfide.
Workflow for Catalyst-Controlled Hydrothiolation
Caption: Catalyst selection dictates the regiochemical outcome in the hydrothiolation of this compound.
Issue 2: Undesired Regioisomer in Hydrostannylation Reactions
Problem: I am trying to synthesize a specific vinylstannane from this compound, but the hydrostannylation with tributyltin hydride (Bu₃SnH) is giving the wrong regioisomer.
Troubleshooting Steps:
-
Catalyst System Modification: The regioselectivity of hydrostannylation can be effectively controlled by using different transition metal catalyst systems.
-
For α-Vinylstannane (Markovnikov product): A heterobimetallic catalyst system, such as IMesCu-FeCp(CO)₂, can favor the formation of the α-vinylstannane.[3][4]
-
For (E)-β-Vinylstannane (Anti-Markovnikov product): A different heterobimetallic catalyst, like IMesCu-Mn(CO)₅, can direct the reaction towards the (E)-β-vinylstannane.[3][4]
-
-
Reaction Conditions: The reaction should be carried out under mild conditions and an inert atmosphere to prevent side reactions.
Data Presentation: Catalyst Control in Hydrostannylation of Terminal Alkynes (Analogous System)
| Catalyst System | Regioselectivity | Predominant Product |
| IMesCu-FeCp(CO)₂ | Markovnikov | α-Vinylstannane |
| IMesCu-Mn(CO)₅ | Anti-Markovnikov | (E)-β-Vinylstannane |
This data is based on studies with various terminal alkynes and provides a strong basis for controlling the regioselectivity with this compound.[3][4]
Experimental Protocol: General Procedure for Heterobimetallic-Catalyzed Hydrostannylation
-
In a glovebox, charge a vial with the copper catalyst (e.g., IMesCu, 5 mol%) and the second metal complex (e.g., FeCp(CO)₂, 5 mol%).
-
Add a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., THF, 2 mL).
-
To the stirred solution, add tributyltin hydride (1.1 mmol) dropwise.
-
Seal the vial and stir at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by GC-MS).
-
Upon completion, remove the solvent in vacuo and purify the crude product by flash chromatography on silica gel.
Logical Diagram for Regioselective Hydrostannylation
Caption: The choice of a heterobimetallic catalyst system allows for divergent synthesis of vinylstannane regioisomers.
Issue 3: Lack of Selectivity in Nucleophilic Addition of Organocuprates
Problem: I am performing a reaction of an organocuprate with this compound, expecting a nucleophilic attack at the alkyne, but I am observing side products, possibly from an attack at the C-Cl bond.
Troubleshooting Steps:
-
Nature of the Organocuprate: The reactivity and selectivity of organocuprates can be tuned.
-
Higher-Order Cyanocuprates: Using higher-order cyanocuprates (R₂Cu(CN)Li₂) can sometimes offer different reactivity profiles compared to Gilman reagents (R₂CuLi).
-
"Dummy" Ligands: Employing mixed cuprates with a non-transferable "dummy" ligand (e.g., a thienyl or alkynyl group) can improve the efficiency of the desired alkyl or aryl group transfer.
-
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can sometimes promote the desired conjugate addition to the alkyne over other reaction pathways.
-
Reaction Temperature: These reactions are often highly sensitive to temperature. Maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions and improve selectivity.
Experimental Protocol: General Procedure for Organocuprate Addition
-
Prepare the organocuprate reagent in situ at low temperature (e.g., -78 °C) under an inert atmosphere. For a Gilman reagent, add two equivalents of an organolithium reagent to one equivalent of a copper(I) halide (e.g., CuI) in an ethereal solvent like THF or diethyl ether.
-
Slowly add a solution of this compound (1.0 mmol) in the same anhydrous solvent to the freshly prepared organocuprate solution, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for the specified time, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Signaling Pathway for Organocuprate Reaction
Caption: Reaction pathway for organocuprate addition to this compound, highlighting the desired and potential side reaction pathways.
References
- 1. Highly Regio- and Stereocontrolled Synthesis of Vinyl Sulfides via Transition-Metal-Catalyzed Hydrothiolation of Alkynes with Thiols [organic-chemistry.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation [organic-chemistry.org]
- 4. Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and ( E) -β -Vinylstannanes via Cooperative Sn-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Chloro-1-Butyne Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 3-chloro-1-butyne. Below are troubleshooting guides and frequently asked questions in a question-and-answer format to help resolve issues of low conversion rates and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is resulting in a low conversion rate. What are the primary factors I should investigate?
Low conversion rates in reactions involving this compound can often be traced back to a few critical factors. Systematically evaluating your reagents and reaction conditions is the most effective troubleshooting approach.
-
Reagent Quality and Stability : this compound can degrade. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1] Ensure all other reagents, especially the base and solvents, are pure and anhydrous, as moisture can lead to unwanted side reactions.[1]
-
Reaction Conditions :
-
Temperature : Many reactions require specific temperature control. While gentle heating can sometimes improve sluggish reactions, excessive heat can cause decomposition of the propargyl halide.[1]
-
Atmosphere : For many coupling reactions, such as the Sonogashira coupling, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and unwanted side reactions like Glaser homocoupling.[2][3]
-
Solvent and Base : The choice of solvent and base is crucial. Aprotic polar solvents like DMF, acetone, and THF are generally effective for SN2 reactions with propargyl halides.[1] The base must be strong enough to deprotonate the nucleophile or alkyne but should not promote side reactions.
-
Q2: I suspect side reactions are consuming my starting material. What are the common side reactions associated with this compound?
Several side reactions can compete with your desired transformation, leading to low yields.
-
Homocoupling (Glaser Coupling) : In cross-coupling reactions like the Sonogashira coupling, the terminal alkyne can couple with itself, especially in the presence of a copper co-catalyst and oxygen.[2][3][4] To minimize this, ensure rigorous anaerobic conditions or consider a copper-free protocol.[4][5]
-
Elimination Reactions : Under strongly basic conditions, elimination of HCl can occur, leading to the formation of vinylacetylene.
-
Rearrangements : Propargyl derivatives can undergo rearrangements. For instance, propargyl alcohols can undergo acid-catalyzed Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated carbonyl compounds.[6] While this compound itself is not a propargyl alcohol, derivatives formed in situ could be susceptible to such rearrangements if acidic conditions are present.
Q3: How can I optimize a Sonogashira coupling reaction using this compound to improve the yield?
The Sonogashira reaction is a powerful tool, but its success with substrates like this compound depends on careful optimization.
-
Catalyst and Ligand Selection : The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ may work, less reactive substrates may benefit from more electron-rich and bulky phosphine (B1218219) ligands.[4]
-
Copper Co-catalyst : While copper(I) iodide is a common co-catalyst, it can promote the undesirable homocoupling of the alkyne.[2] If homocoupling is a significant issue, reducing the copper loading or switching to a copper-free protocol is recommended.[5]
-
Base Selection : An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is commonly used to deprotonate the alkyne.[2] Ensure the base is dry and used in an appropriate excess.
-
Solvent Effects : Polar aprotic solvents like DMF or THF are often effective. However, some solvents like THF have been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[2][3]
Q4: What is the best way to handle and store this compound to maintain its integrity?
Proper handling and storage are crucial for preventing degradation.
-
Storage : this compound should be stored in a cool, dry place.[7] It is a flammable liquid and should be kept away from heat and sources of ignition.
-
Handling : As it is a lachrymator (irritates the eyes and causes tearing), it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). To ensure purity for sensitive reactions, consider distillation before use, especially if the compound has been stored for an extended period.[1]
Q5: My reaction seems to have worked, but the isolated yield is low. What purification strategies are recommended for products derived from this compound?
The purification method can significantly impact the final isolated yield.
-
Column Chromatography : This is a common method for purifying products from organic reactions. For butene derivatives, both normal-phase (silica gel with non-polar eluents) and reversed-phase HPLC can be effective depending on the polarity of the product.
-
Distillation : If the product is a volatile and thermally stable liquid, distillation under reduced pressure can be an effective purification method. This can help separate the product from non-volatile impurities and catalyst residues.
-
Workup Procedure : Ensure the workup procedure effectively removes unreacted starting materials and byproducts. A simple aqueous wash might be insufficient. Consider an acidic or basic wash depending on the nature of the impurities.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Sonogashira Coupling Yield with this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Atmosphere | Conversion Rate (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 25 | Air | <10 |
| 2 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 25 | Argon | 45 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 50 | Argon | 65 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | Argon | 85 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | Argon (Copper-free) | 92 |
This table presents illustrative data based on general principles of Sonogashira coupling optimization and does not represent empirically validated results for a specific reaction.
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
-
Preparation : To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Reagent Addition : Add the base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Starting Material : Add this compound (1.2 mmol) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction : Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification : Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Common side reactions that reduce yield.
References
Technical Support Center: Managing 3-Chloro-1-Butyne Reactions
This guide provides essential safety information, troubleshooting procedures, and answers to frequently asked questions for professionals working with 3-chloro-1-butyne. Given its reactivity profile, proper management of exothermic potential is critical to ensure laboratory and plant safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical and physical hazards of this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3] It is also classified as a lachrymator, meaning it irritates the eyes and causes tearing.[1][4] Due to its flammability, it must be kept away from heat, sparks, open flames, and hot surfaces, and precautionary measures against static discharge should be taken.[2][3]
Q2: Why do reactions involving this compound pose a significant exothermic risk?
A2: The carbon-carbon triple bond (alkyne) in this compound makes it susceptible to addition reactions, which are generally exothermic.[5][6] While these reactions can be kinetically slower than additions to alkenes, the heat released can be substantial.[6][7] If the rate of heat generation surpasses the system's capacity for heat removal, a dangerous, self-accelerating temperature and pressure increase, known as a runaway reaction, can occur.[8]
Q3: What is a "runaway reaction" and what are its main causes?
A3: A runaway reaction is a thermally uncontrolled process where an exothermic reaction goes out of control.[8] It is characterized by a rapid, progressive increase in temperature and pressure.[8] The primary cause is a failure of thermal control, where the heat generated by the reaction exceeds the amount of heat being removed by the cooling system.[8] Common triggers include cooling failure, incorrect reagent charging (adding reactants too quickly), loss of agitation, or improper scaling up from lab to plant.[8][9]
Q4: How can I assess the thermal risk of my specific reaction before scaling up?
A4: A thorough thermal risk assessment is crucial. This is typically done using specialized calorimetry techniques:
-
Differential Scanning Calorimetry (DSC): This is a screening method used to detect the presence of exothermic events and estimate the temperature at which they begin (onset temperature).[10][11][12] It uses very small sample sizes, making it ideal for early-stage hazard assessment.[11]
-
Reaction Calorimetry (RC): This technique measures the heat generated by a chemical reaction under process-like conditions.[13] It provides critical data for safe scale-up, including the heat of reaction, adiabatic temperature rise, and the rate of heat release.[11][13]
Q5: What are the most critical parameters to monitor during a reaction with this compound?
A5: The most critical parameters to monitor are:
-
Temperature: Both the reaction mass and the cooling jacket temperatures should be tracked continuously.
-
Addition Rate: The feed rate of this compound (or other reagents) must be strictly controlled to manage the rate of heat generation.
-
Agitation: Proper mixing is essential for uniform temperature and concentration, preventing localized hot spots.
-
Pressure: In a closed system, pressure monitoring can indicate gas generation or boiling of the solvent, which are signs of a potential loss of control.
Data Presentation
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅Cl | [1] |
| Molecular Weight | 88.53 g/mol | |
| Appearance | Clear, colorless liquid | [4] |
| Vapor Pressure | 140 mmHg | [1][4] |
| Flash Point | -12 °C | [2] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | [1][2][3] |
| Primary Hazards | Flammable, Lachrymator | [1][4] |
Table 2: Key Thermal Hazard Parameters from Calorimetry
| Parameter | Description | Significance for Safety |
| T_onset | Onset Temperature of Decomposition: The temperature at which the material begins to self-heat. | Indicates the maximum safe operating temperature. The process temperature should be kept well below this value. |
| ΔH_reaction | Heat of Reaction: The total amount of energy released during the desired reaction. | Used to calculate the cooling duty required and the potential for temperature rise upon loss of cooling. |
| ΔT_ad | Adiabatic Temperature Rise: The theoretical temperature increase of the reaction mass if all cooling were lost.[13] | A high ΔT_ad indicates a severe runaway potential. If T_process + ΔT_ad exceeds the boiling point or T_onset, the risk is high. |
| MTSR | Maximum Temperature of the Synthesis Reaction: The highest temperature achievable by the desired reaction under adiabatic conditions. | Helps classify the severity of a cooling failure scenario. |
Troubleshooting Guide
Q: My reaction temperature is rising unexpectedly and is not responding to cooling. What should I do?
A: This indicates a potential runaway reaction. Execute the emergency response plan immediately.
Caption: Emergency response workflow for a thermal runaway event.
Q: How can I prevent a reaction from running away in the first place?
A: Prevention is the most effective safety measure.
-
Thorough Hazard Assessment: Never perform a reaction without first conducting a thermal hazard assessment (e.g., using DSC or RC).[12]
-
Engineering Controls: Ensure your reactor setup includes robust cooling, a pressure relief device, and an independent system for emergency quenching.[14][15]
-
Semi-Batch Operation: Add the reactive chemical (e.g., this compound) slowly and controllably to the reactor. This limits the amount of unreacted material at any given time, thereby reducing the potential energy that could be released in a cooling failure.
-
Maintain Procedures: Follow standard operating procedures precisely. Do not make changes to reagent concentrations, volumes, or addition rates without a formal management of change evaluation.[8]
Q: We are scaling up a reaction from 1L to 50L. What specific thermal safety issues must we reconsider?
A: Scaling up is not linear and presents a major safety challenge. The key issue is the decrease in the surface-area-to-volume ratio.[8]
-
Reduced Heat Transfer: A larger reactor has less surface area available for cooling relative to its volume. A cooling system that was effective at 1L may be completely inadequate at 50L.[8]
-
Re-evaluate with Calorimetry: The heat release profile must be re-evaluated. Data from reaction calorimetry is essential to engineer the required cooling capacity for the larger scale.[13]
-
Mixing Efficiency: Ensure the agitation in the larger vessel is sufficient to maintain uniform temperature. Poor mixing can create localized hot spots that initiate a runaway.
-
Addition Time: The reagent addition time will likely need to be significantly longer to allow the cooling system to keep up with the heat generated in the larger volume.
Experimental Protocols
Protocol 1: General Methodology for Thermal Screening with DSC
Objective: To identify the onset temperature (T_onset) and estimate the energy of any exothermic events for a reaction mixture.
-
Sample Preparation: In a controlled environment (fume hood), carefully prepare a sample (~5-10 mg) that accurately represents the reaction mixture at its most hazardous state (e.g., after all reactants are mixed).
-
Encapsulation: Hermetically seal the sample in a suitable DSC pan (e.g., gold-plated high-pressure stainless steel) to contain any pressure generation. A reference pan should be left empty.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 2-5 °C/min) over a temperature range that extends well beyond the intended process temperature (e.g., from 25 °C to 350 °C).
-
Data Analysis: Analyze the resulting heat flow curve. An exothermic event will appear as a peak. Determine the T_onset (the temperature at which the deviation from the baseline begins) and integrate the peak area to estimate the heat of decomposition (ΔH_d).
-
Interpretation: A low T_onset or a large ΔH_d indicates a significant thermal hazard that requires further investigation with reaction calorimetry.
Protocol 2: General Methodology for Emergency Quenching
Objective: To rapidly and safely terminate a reaction that is showing signs of thermal runaway.
Prerequisites: A quench agent must be identified before starting the reaction. The ideal quencher rapidly neutralizes a key reactant without producing significant heat or gas itself. The quenching system (e.g., a dedicated addition funnel or injection port) must be set up and ready for immediate use.
-
Identify Loss of Control: Confirm that the reaction temperature is accelerating uncontrollably despite maximum cooling and cessation of feeds.
-
Initiate Quench: Immediately introduce the pre-determined quench agent into the reactor. The addition should be as rapid as possible without causing a violent pressure surge from the quenching reaction itself.
-
Ensure Mixing: Maintain vigorous agitation to ensure the quench agent is dispersed quickly throughout the reaction mass.
-
Continue Cooling: Keep maximum cooling applied to help remove both the residual reaction heat and any heat from the quenching process.
-
Monitor: Continue to monitor the reaction temperature and pressure from a safe distance until they have stabilized and returned to a safe level.
-
Do Not Restart: Do not attempt to restart the reaction. The batch should be safely handled and disposed of after a full incident investigation.
Visualizations
Caption: Recommended experimental setup with critical safety controls.
References
- 1. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. This compound | 21020-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. werk.belgie.be [werk.belgie.be]
- 9. ovid.com [ovid.com]
- 10. scispace.com [scispace.com]
- 11. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 12. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 13. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 14. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 15. iomosaic.com [iomosaic.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Chloro-1-butyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-chloro-1-butyne. The focus is on identifying, mitigating, and resolving issues related to catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of catalyst poisoning in my reaction with this compound?
A1: The primary indicators of catalyst poisoning include a noticeable decrease in reaction rate, a complete cessation of the reaction, or a change in selectivity, leading to the formation of undesired byproducts. You may also observe a change in the color of the reaction mixture or the catalyst itself.
Q2: Which catalysts are commonly used for reactions with this compound, and what are their known poisons?
A2: Palladium-based catalysts, such as those supported on carbon (Pd/C) or calcium carbonate (Lindlar's catalyst), are frequently employed for reactions involving alkynes.[1] For chlorinated compounds like this compound, nickel-based catalysts are also utilized.[2]
Known poisons for these catalysts include:
-
Sulfur compounds: Even trace amounts of sulfur can severely poison noble metal catalysts.[3][4]
-
Halogenated compounds: The reactant itself, this compound, and the byproduct HCl can act as catalyst poisons, particularly for nickel catalysts.[2]
-
Other nonmetal contaminants: Nitrogen, phosphorus, and their compounds can also deactivate catalysts.[3]
-
Water: Can lead to structural damage of the catalyst support.[3]
-
Oligomerization products: Terminal alkynes can polymerize on the catalyst surface, blocking active sites.[5]
Q3: How can I prevent catalyst poisoning in my experiments?
A3: To minimize catalyst deactivation, consider the following preventative measures:
-
Use high-purity reagents and solvents: Ensure that all starting materials, including the this compound and solvents, are free from potential catalyst poisons.[5]
-
Feedstock purification: If impurities are suspected, purify the feedstock before introducing it to the reaction vessel.[3]
-
Optimize reaction conditions: Operate at the lowest effective temperature to prevent thermal degradation and sintering of the catalyst.[5]
-
Control reactant concentration: Lowering the concentration of the alkyne can reduce the rate of oligomerization and fouling.[5]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: The feasibility of regeneration depends on the nature of the poisoning.
-
Fouling/Coking: Catalysts deactivated by carbonaceous deposits can often be regenerated by controlled oxidation (burning off the coke).[5]
-
Reversible Poisoning: Some poisons can be removed by washing the catalyst or through thermal treatment.[5]
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur may lead to irreversible deactivation.[5]
Troubleshooting Guide
Problem: My reaction is sluggish or has stopped completely.
-
Potential Cause: Catalyst poisoning.
-
Recommended Action:
-
Verify the purity of your this compound and solvents. Impurities are a common source of catalyst poisons.[5]
-
Consider the possibility of the chloro-substituent on your reactant or HCl product inhibiting the catalyst activity.[2]
-
Increase the catalyst loading incrementally to see if the reaction proceeds.[5]
-
Problem: I am observing the formation of unexpected byproducts.
-
Potential Cause: A change in catalyst selectivity due to poisoning or fouling.
-
Recommended Action:
-
Analyze the byproducts to understand the side reactions occurring. This can provide clues about the deactivation mechanism.
-
Oligomerization of the alkyne on the catalyst surface can lead to fouling.[5] Consider lowering the reaction temperature or the concentration of this compound.[5]
-
For reactions like partial hydrogenation, if over-reduction is observed, the catalyst may be too active. In some cases, intentional and controlled poisoning is used to increase selectivity, as with Lindlar's catalyst.[1][5]
-
Problem: The catalyst appears to have physically changed (e.g., color change, clumping).
-
Potential Cause: Sintering or fouling of the catalyst.
-
Recommended Action:
-
High reaction temperatures can cause sintering, where catalyst particles agglomerate, reducing the active surface area.[5][6] Operate at the lowest feasible temperature.
-
Fouling involves the deposition of species from the reaction mixture onto the catalyst surface, blocking active sites.[6] This can sometimes be addressed by washing the catalyst.
-
Data Presentation
The following table summarizes key parameters to consider when troubleshooting catalyst poisoning. Note that the values provided are illustrative; researchers should consult the literature for data specific to their catalytic system.
| Parameter | Typical Range for Alkyne Reactions | Indication of Poisoning | Potential Action |
| Catalyst Loading (mol%) | 0.5 - 5 | Increased loading required for same conversion | Increase catalyst loading; investigate poisons |
| Reaction Temperature (°C) | 25 - 100 | Higher temperature needed to initiate reaction | Lower temperature to avoid sintering; check for poisons |
| Conversion Rate (%/hr) | Varies | Significant decrease over time | Purify reactants; regenerate or replace catalyst |
| Selectivity to Desired Product (%) | >95 | Decrease in selectivity, increase in byproducts | Modify reaction conditions; consider a different catalyst |
Experimental Protocols
General Protocol for a Cross-Coupling Reaction with this compound
This protocol provides a general methodology for a Sonogashira coupling, a common reaction for terminal alkynes.
-
Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF). Then, add the aryl or vinyl halide and a suitable base (e.g., an amine like triethylamine).
-
Reactant Addition: Slowly add the this compound to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (often room temperature to mild heating) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction, extract the product, and purify it using appropriate methods (e.g., chromatography).
Protocol for Catalyst Regeneration by Washing
This protocol is a general guide for regenerating a catalyst that has been fouled by organic residues.
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence might be:
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The reaction solvent to remove residual reactants and products.
-
A polar solvent (e.g., methanol (B129727) or ethanol) to remove polar impurities.
-
A non-polar solvent (e.g., hexane (B92381) or pentane) to remove non-polar impurities.
-
-
Drying: Dry the washed catalyst under vacuum at a mild temperature to remove all traces of solvent.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.
Visualizations
Caption: A typical experimental workflow for a catalyzed reaction involving this compound.
Caption: Mechanism of catalyst deactivation by a poison molecule blocking the active site.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: High-Throughput Screening for Optimizing 3-Chloro-1-Butyne Reactions
Welcome to the Technical Support Center for high-throughput screening (HTS) applications involving 3-chloro-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is high-throughput screening (HTS) and how is it applied to chemical reaction optimization?
High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test a large number of chemical and/or biological compounds.[1] This methodology allows for the execution of dozens to thousands of experiments per day in a miniaturized and parallel fashion.[2] In the context of reaction optimization, HTS enables the rapid screening of various parameters such as catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for a specific chemical transformation, such as those involving this compound.[3][4]
Q2: What are the main advantages of using HTS for optimizing reactions with this compound?
The primary advantages of employing HTS include:
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Speed and Efficiency: HTS significantly accelerates the pace of experimentation, allowing for the rapid evaluation of a vast number of reaction conditions.[4] The integration of automation reduces manual labor and the time required for drug discovery.[1][5]
-
Miniaturization: Reactions are performed on a small scale (nanomole to micromole), which conserves valuable starting materials like this compound and other reagents.[6]
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Comprehensive Data: HTS generates large, high-quality datasets that provide a more complete understanding of the reaction landscape, facilitating data-driven decision-making and the application of machine learning models.[4]
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Improved Success Rates: By systematically exploring a wide range of variables, HTS increases the probability of discovering novel and efficient reaction conditions that might be missed with traditional, iterative methods.[3][6]
Q3: What types of reactions involving this compound are suitable for HTS optimization?
This compound is a versatile reagent that can participate in various chemical transformations.[7] Reactions that are particularly well-suited for HTS optimization include:
-
Cross-Coupling Reactions: Sonogashira coupling is a prominent example where a terminal alkyne couples with an aryl or vinyl halide.[8] HTS can be used to screen different palladium catalysts, copper co-catalysts, ligands, and bases to maximize the yield and selectivity of the desired coupled product.[9][10]
-
Substitution Reactions: The chlorine atom in this compound can be displaced by various nucleophiles.[7] HTS can be employed to screen a library of nucleophiles and optimize reaction conditions for the synthesis of diverse derivatives.
-
Addition Reactions: The carbon-carbon triple bond can undergo addition reactions.[7] HTS can facilitate the screening of different electrophiles and catalysts to control the regioselectivity and stereoselectivity of the addition.
Experimental Design and Execution
Q4: What are the key components of an HTS workflow for reaction optimization?
A typical HTS workflow for optimizing this compound reactions involves several key stages:
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Assay Development: Designing a robust and sensitive analytical method to quantify the reaction outcome (e.g., product formation, consumption of starting material).
-
Plate Preparation: Using automated liquid handlers to dispense reagents (this compound, catalysts, ligands, solvents, etc.) into multi-well plates (e.g., 96-well or 384-well plates).[1]
-
Reaction Incubation: Incubating the reaction plates under controlled conditions (temperature, atmosphere).
-
Work-up and Analysis: Quenching the reactions and preparing the samples for analysis by techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or mass spectrometry-based methods.[11]
-
Data Analysis and Interpretation: Processing the analytical data to determine reaction performance and identify optimal conditions.
Q5: What analytical techniques are compatible with high-throughput screening of this compound reactions?
Several analytical techniques are suitable for HTS, with the choice depending on the specific reaction and desired throughput:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and widely used technique for separating and identifying reaction components. Advances in ultra-high-performance liquid chromatography (UHPLC) have significantly reduced analysis times.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): These ambient ionization techniques allow for the rapid analysis of samples with minimal preparation.[11][12]
-
Colorimetric and Fluorescence-Based Assays: These methods can provide a rapid, qualitative or semi-quantitative assessment of reaction conversion, often by detecting the presence of a product or byproduct.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput screening of this compound reactions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst or Reagents | 1. Verify the quality and purity of this compound and other starting materials. 2. Use fresh catalysts and ensure proper handling and storage, especially for air- and moisture-sensitive compounds. 3. For Sonogashira couplings, ensure the palladium catalyst is in the active Pd(0) state or can be reduced in situ.[14] |
| Suboptimal Reaction Conditions | 1. Screen a broader range of temperatures. Some reactions may require elevated temperatures, while others might be sensitive to heat. 2. Evaluate a diverse set of solvents with varying polarities and coordinating abilities. 3. For base-sensitive reactions, screen a variety of organic and inorganic bases with different strengths. |
| Poor Reagent Solubility | 1. Select a solvent system in which all reaction components are soluble. 2. Consider using co-solvents to improve solubility. |
| Reaction Inhibition | 1. Ensure all reagents and solvents are free from impurities that could inhibit the catalyst. 2. In Sonogashira couplings, excess phosphine (B1218219) ligands can sometimes inhibit the reaction. Screen different ligand-to-metal ratios. |
| Incorrect Stoichiometry | 1. Verify the concentrations of all stock solutions. 2. Ensure accurate dispensing of all reagents by calibrating automated liquid handlers. |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate Liquid Handling | 1. Regularly calibrate and perform maintenance on automated liquid handlers to ensure accurate and precise dispensing. 2. Use appropriate pipette tips for the volumes being dispensed. |
| Poor Mixing | 1. Ensure adequate mixing in each well, especially for heterogeneous reactions. 2. Optimize the shaking or stirring speed and duration. |
| Edge Effects in Multi-well Plates | 1. Be aware of potential temperature and evaporation gradients across the plate. 2. Consider not using the outer wells for critical experiments or use plate sealers to minimize evaporation. |
| Atmospheric Contamination | 1. For air-sensitive reactions, perform plate preparation and incubation in an inert atmosphere (e.g., a glovebox).[15] |
| Analytical Variability | 1. Validate the analytical method for linearity, accuracy, and precision. 2. Include appropriate internal standards in each well to correct for variations in sample preparation and analysis. |
Formation of Side Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions of this compound | 1. This compound can undergo various side reactions, such as elimination or isomerization.[16][17] 2. Optimize reaction conditions (e.g., lower temperature, milder base) to minimize these pathways. |
| Homocoupling of Alkyne (Glaser Coupling) | 1. In Sonogashira reactions, the homocoupling of the terminal alkyne is a common side reaction. 2. Optimize the catalyst system. Copper-free Sonogashira protocols can sometimes reduce homocoupling.[9][18] 3. Adjust the stoichiometry of the reactants. |
| Decomposition of Reagents or Products | 1. Ensure the reaction temperature is not too high, leading to the decomposition of sensitive compounds. 2. Analyze the reaction mixture at different time points to monitor for product degradation. |
Experimental Protocols
General Protocol for High-Throughput Screening of a Sonogashira Coupling Reaction
This protocol outlines a general procedure for screening catalysts and ligands for the Sonogashira coupling of this compound with an aryl halide in a 96-well plate format.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligands (e.g., triphenylphosphine, Xantphos)
-
Bases (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Internal standard (e.g., dodecane)
-
96-well reaction plates and plate sealers
-
Automated liquid handler
-
Plate shaker/incubator
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound, the aryl halide, the internal standard, and the bases in the chosen anhydrous solvent.
-
Prepare stock solutions of the palladium catalysts and ligands in the same solvent.
-
-
Plate Loading (in an inert atmosphere):
-
Using an automated liquid handler, dispense the palladium catalyst and ligand solutions into the designated wells of the 96-well plate.
-
Dispense the CuI solution (if applicable).
-
Add the stock solution containing the aryl halide and the internal standard to all wells.
-
Add the base solution to all wells.
-
Initiate the reaction by adding the this compound stock solution to all wells.
-
-
Reaction Incubation:
-
Seal the 96-well plate securely.
-
Place the plate on a shaker/incubator and heat to the desired temperature for a set period (e.g., 12-24 hours).
-
-
Work-up and Sample Preparation:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Add an extraction solvent (e.g., ethyl acetate) to each well.
-
Seal the plate and shake vigorously to extract the product.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Transfer an aliquot of the organic layer to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by GC-MS or LC-MS to determine the yield of the desired product relative to the internal standard.
-
Data Presentation:
The quantitative data from the HTS experiments should be summarized in tables for easy comparison.
Table 1: Example Data from a Sonogashira Coupling HTS
| Well | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| A1 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 85 |
| A2 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 78 |
| A3 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | THF | 92 |
| B1 | Pd(PPh₃)₄ (2) | - | DIPEA | THF | 65 |
| B2 | PdCl₂(PPh₃)₂ (2) | - | DIPEA | THF | 59 |
| B3 | Pd(OAc)₂ (2) | PPh₃ (4) | DIPEA | THF | 75 |
| C1 | Pd(OAc)₂ (2) | Xantphos (4) | Et₃N | DMF | 95 |
| C2 | Pd(OAc)₂ (2) | Xantphos (4) | DIPEA | DMF | 88 |
Visualizations
Caption: A typical experimental workflow for high-throughput screening of chemical reactions.
Caption: A logical workflow for troubleshooting low product yield in HTS experiments.
References
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. researchgate.net [researchgate.net]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. youtube.com [youtube.com]
- 5. dispendix.com [dispendix.com]
- 6. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 7. This compound | 21020-24-6 | Benchchem [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. High-Throughput Screening [sigmaaldrich.com]
- 16. -Chloro-1-butene reacts with sodium ethoxide in ethanol to produce 3 -eth.. [askfilo.com]
- 17. m.youtube.com [m.youtube.com]
- 18. thalesnano.com [thalesnano.com]
Technical Support Center: Bayesian Optimization of Terminal Alkyne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Bayesian optimization (BO) for the reaction optimization of terminal alkynes, such as in Sonogashira, Suzuki-Miyaura, and C-H functionalization reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it suitable for optimizing reactions with terminal alkynes?
A: Bayesian optimization is a powerful global optimization algorithm well-suited for scenarios where function evaluations (i.e., running a chemical reaction) are expensive.[3][4] It is particularly effective for optimizing complex chemical reactions because it builds a probabilistic model of the reaction landscape and uses this model to intelligently select the next set of experimental conditions.[5][6] This approach balances exploring uncertain regions of the parameter space with exploiting regions known to produce high yields, often converging on optimal conditions faster than traditional methods like 'one-factor-at-a-time' (OFAT) or even Design of Experiments (DoE).[1][7][8] For terminal alkyne reactions, which can have a vast parameter space (catalyst, ligand, base, solvent, temperature, etc.), BO can efficiently navigate the complexity to maximize objectives like yield and selectivity with fewer experiments.[7][9][10]
Q2: What are the key components of a Bayesian optimization workflow?
A: The BO process is an iterative loop consisting of four main components:
-
Surrogate Model: A probabilistic model, most commonly a Gaussian Process (GP), that creates a predictive map of the reaction outcome (e.g., yield) based on the experimental data collected so far.[6][11] The surrogate model provides both a prediction and an uncertainty estimate for any given set of reaction conditions.[11]
-
Acquisition Function: A heuristic used to decide which new experiment to perform next.[3][11] It uses the predictions and uncertainties from the surrogate model to quantify the potential utility of running a specific experiment.[5] Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).[12]
-
Parameter Space: The defined set of all possible experimental conditions you wish to explore. This includes continuous variables (e.g., temperature, concentration) and categorical variables (e.g., choice of ligand, solvent).[10]
-
Optimization Loop: The iterative process where the acquisition function proposes new experiments, the experiments are performed, and the results are used to update the surrogate model. This loop continues until an optimal condition is found or the experimental budget is exhausted.[4]
Q3: How do I choose the right acquisition function for my reaction optimization?
A: The choice of acquisition function determines the balance between "exploration" (testing uncertain areas to improve the model) and "exploitation" (testing areas predicted to have high yields).[1][3]
-
Expected Improvement (EI): A popular and well-balanced choice that focuses on maximizing the expected improvement over the best result seen so far.[3] It is a good default for many chemical optimizations.
-
Upper Confidence Bound (UCB): Explicitly balances exploration and exploitation through a tunable parameter.[3][12] It can be effective but may require some tuning. For batch optimizations in six dimensions or less, q-Upper Confidence Bound (qUCB) has been suggested as a strong default choice.[13][14]
-
Probability of Improvement (PI): A more "greedy" or exploitative function that maximizes the probability of improving upon the current best result.[11]
-
Random Search: Represents pure exploration and serves as a baseline to ensure your chosen acquisition function is performing better than random chance.[11]
For most applications, EI or UCB are excellent starting points. The performance difference between various functions is often less critical than the choice of the surrogate model itself.[11]
Troubleshooting Guide
Problem 1: The optimization algorithm is not converging or is finding a local optimum.
| Possible Cause | Troubleshooting Steps |
| Poor Initial Sampling | The initial set of experiments did not adequately cover the parameter space. Ensure your initial experiments are chosen to be diverse (e.g., using Latin Hypercube Sampling) rather than clustered in one region.[10] |
| Inappropriate Acquisition Function | The acquisition function may be too "exploitative," causing it to get stuck in a local maximum.[1] Try switching to a more "exploratory" function like UCB with a higher exploration parameter, or restart the optimization with a new, diverse set of initial points. |
| Inaccurate Surrogate Model | The chosen surrogate model (e.g., Gaussian Process) may not be capturing the true complexity of the reaction landscape. Consider using a different kernel for your GP or exploring alternative models like Random Forests or Neural Networks if you have a larger dataset.[7][11] |
| Limited Experimental Budget | Bayesian optimization requires a certain number of experiments to build a reliable model. If your budget is too small, the algorithm may not have enough data to escape a local optimum. Consider if more experiments can be run. |
Problem 2: The algorithm suggests the same experiment repeatedly or proposes chemically nonsensical conditions.
| Possible Cause | Troubleshooting Steps |
| Convergence | If the same point is suggested repeatedly, the algorithm may have converged, believing it has found the global optimum.[15] Verify this by running a few exploratory experiments in highly uncertain regions to see if a better optimum can be found. |
| Unconstrained Parameter Space | The optimization space may not have been properly defined, allowing for impractical or unsafe combinations (e.g., temperature above solvent boiling point). Implement constraints within your optimization software to exclude chemically infeasible regions of the parameter space. |
| Numerical Instability | This can occur if reaction conditions are very close to each other, leading to issues in the surrogate model. Ensure that your parameter space is appropriately scaled and that there is sufficient distance between proposed experimental points. |
Problem 3: My experimental results are noisy and not reproducible, affecting the model's performance.
| Possible Cause | Troubleshooting Steps |
| Experimental Error | Inconsistent experimental execution (e.g., variations in dispensing, timing, or analysis) can introduce noise that confuses the model. Use automated platforms for reagent handling and reaction execution to improve standardization and reproducibility.[16] |
| Analytical Variance | The method used to determine yield or conversion (e.g., GC, HPLC, NMR) may have inherent variability. Ensure your analytical methods are validated and use an internal standard for quantification to minimize error. |
| Model Misspecification | A standard Gaussian Process assumes homoscedastic noise (uniform variance). If your reaction has regions of high and low noise, consider using a heteroscedastic GP or other noise-robust models. |
Data & Protocols
Table 1: Example Parameter Space for a Sonogashira Coupling Optimization
The following table outlines a typical parameter space for the optimization of a Sonogashira coupling between an aryl halide and a terminal alkyne.[17][18][19]
| Parameter | Type | Values / Range | Notes |
| Catalyst | Categorical | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Choice of palladium source. |
| Ligand | Categorical | XPhos, SPhos, P(t-Bu)₃, None | Buchwald-type or other phosphine (B1218219) ligands. |
| Base | Categorical | K₂CO₃, Cs₂CO₃, Et₃N, DBU | Inorganic or organic base. |
| Solvent | Categorical | Toluene, Dioxane, THF, DMF | Choice of reaction medium. |
| Temperature | Continuous | 25 - 120 °C | Reaction temperature. |
| Concentration | Continuous | 0.05 - 0.5 M | Molarity of the limiting reagent. |
| Catalyst Loading | Continuous | 0.5 - 5.0 mol% | Molar percentage of the palladium catalyst. |
Table 2: Comparison of Acquisition Function Performance (Hypothetical)
This table illustrates how different acquisition functions might perform in a hypothetical optimization campaign of 50 experiments.
| Acquisition Function | Best Yield Found | # Experiments to >90% Yield | Tendency |
| Expected Improvement (EI) | 98% | 22 | Balanced |
| Upper Confidence Bound (UCB) | 97% | 28 | Exploratory |
| Probability of Improvement (PI) | 94% (local optimum) | 35 | Exploitative |
| Random Search | 85% | >50 | Unbiased Exploration |
Experimental Protocol: Automated Bayesian Optimization of a Pd-Catalyzed Cross-Coupling
This protocol provides a general workflow for setting up and running a closed-loop, automated Bayesian optimization experiment.[4][15]
1. System Setup:
- An automated synthesis platform capable of liquid and solid handling, heating, and agitation (e.g., a robotic platform with vial-based reactors).[20]
- An integrated analytical instrument (e.g., HPLC-MS or GC-MS) for automated reaction sampling and analysis.
- Control software that interfaces the automation hardware with the Bayesian optimization algorithm.
2. Defining the Optimization:
- Define Parameter Space: In the BO software, define all continuous and categorical variables as shown in Table 1. Set logical constraints (e.g., temperature limits for specific solvents).
- Select Initial Experiments: Generate an initial set of 5-10 diverse experiments using a space-filling design like Latin Hypercube Sampling to provide a good starting model of the reaction space.
3. Execution of the Optimization Loop:
- The control software sends the coordinates of the initial experiments to the automated platform.
- The platform executes the reactions (dispensing reagents, heating, etc.).
- Upon completion, an aliquot of each reaction is automatically quenched, diluted, and injected into the analytical instrument.
- The analytical software calculates the yield for each experiment and feeds this data back to the BO algorithm.
- The BO algorithm updates its surrogate model with the new data.
- The acquisition function is used to propose the next batch of experiments that are predicted to be most informative.
- The cycle repeats automatically until the desired outcome is achieved or the experimental budget is met.
Visualizations
Below are diagrams illustrating the core concepts of the Bayesian optimization workflow.
Caption: The iterative cycle of a Bayesian optimization workflow for chemical reactions.
Caption: Logical relationship between the core components of Bayesian optimization.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. cse.wustl.edu [cse.wustl.edu]
- 4. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chimia.ch [chimia.ch]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chimia.ch [chimia.ch]
- 12. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00066A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. DSpace [repository.kaust.edu.sa]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Chloro-1-butyne and 3-Bromo-1-butyne Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to the success of a reaction. Halogenated alkynes, such as 3-chloro-1-butyne and 3-bromo-1-butyne (B107590), are versatile building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of these two propargylic halides, supported by fundamental principles of organic chemistry and analogous experimental data. While direct, side-by-side quantitative comparisons in the literature are limited, a clear difference in reactivity can be inferred from the inherent properties of the carbon-halogen bond.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution and many coupling reactions for 3-halo-1-butynes is the nature of the leaving group. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making 3-bromo-1-butyne the more reactive of the two compounds. This enhanced reactivity is advantageous for reactions requiring facile cleavage of the carbon-halogen bond, such as in Sonogashira couplings. Conversely, the greater stability of this compound may be beneficial in multi-step syntheses where the propargylic halide needs to remain intact through various transformations.
Data Presentation: Inferred Reactivity Comparison
The following table summarizes the key physical properties that influence the reactivity of this compound and 3-bromo-1-butyne. The relative reaction rates are inferred from the carbon-halogen bond energies, a well-established predictor of leaving group ability in nucleophilic substitution reactions.[1]
| Property | This compound | 3-Bromo-1-butyne | Rationale for Reactivity Difference |
| Molecular Formula | C₄H₅Cl | C₄H₅Br | The difference in the halogen atom is the key structural variance. |
| Molecular Weight | 88.53 g/mol | 132.99 g/mol | The higher atomic weight of bromine results in a greater molecular weight. |
| Carbon-Halogen Bond | C-Cl | C-Br | The identity of the halogen dictates the bond strength and leaving group ability. |
| Average C-X Bond Energy | ~324 kJ/mol | ~285 kJ/mol | The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[1] |
| Inferred Relative Rate of Nucleophilic Substitution | Slower | Faster | The weaker C-Br bond makes bromide a better leaving group than chloride, leading to a faster rate of reaction in both Sₙ1 and Sₙ2 pathways.[1] |
| Inferred Relative Rate of Sonogashira Coupling | Slower | Faster | The reactivity trend for organic halides in Sonogashira coupling is I > Br > Cl.[2] Oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is faster for the weaker C-Br bond.[2] |
Experimental Protocols
Protocol 1: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
This protocol allows for a qualitative or quantitative comparison of the rate of substitution by monitoring the formation of a precipitate (NaCl or NaBr).
Materials:
-
This compound
-
3-bromo-1-butyne
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Test tubes and rack
-
Constant temperature bath
Procedure:
-
Prepare 0.1 M solutions of this compound and 3-bromo-1-butyne in anhydrous acetone.
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In separate, identical test tubes, place 2 mL of the 15% NaI solution.
-
Equilibrate the test tubes in a constant temperature bath (e.g., 25°C).
-
Simultaneously add 2 mL of the 0.1 M this compound solution to one test tube and 2 mL of the 0.1 M 3-bromo-1-butyne solution to the other.
-
Start a timer immediately upon addition.
-
Observe the formation of a precipitate (NaCl or NaBr). The time taken for the appearance of turbidity or a distinct precipitate is inversely proportional to the reaction rate. For a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and the halide ion concentration determined by titration.
Protocol 2: Comparative Sonogashira Coupling with Phenylacetylene (B144264)
This protocol can be used to compare the yields of the coupled product under identical reaction conditions.
Materials:
-
This compound
-
3-bromo-1-butyne
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flasks and inert gas line (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In two separate Schlenk flasks under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
To each flask, add the anhydrous, degassed solvent (e.g., 10 mL) and triethylamine (e.g., 3 equivalents).
-
To the first flask, add this compound (1 equivalent) and phenylacetylene (1.2 equivalents).
-
To the second flask, add 3-bromo-1-butyne (1 equivalent) and phenylacetylene (1.2 equivalents).
-
Stir both reaction mixtures at room temperature or a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After a set period (e.g., 24 hours), quench both reactions with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the products with an organic solvent (e.g., diethyl ether), dry the organic layers, and concentrate under reduced pressure.
-
Determine the yield of the coupled product, 1-phenyl-3-methyl-1,3-butadiyne, for both reactions by purification (e.g., column chromatography) and/or quantitative analysis (e.g., GC with an internal standard).
Visualizations
Nucleophilic Substitution (Sₙ2) Pathway
References
Comparative Analysis of Catalysts for 3-Chloro-1-butyne Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-chloro-1-butyne is a valuable building block in organic synthesis, and the choice of catalyst for its preparation from 1-butyn-3-ol is a critical factor influencing yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by available data from analogous reactions and established chemical principles.
The primary route for the synthesis of this compound involves the substitution of the hydroxyl group in 1-butyn-3-ol with a chlorine atom. This reaction is typically acid-catalyzed, with Lewis acids playing a crucial role in activating the alcohol for nucleophilic attack by a chloride ion. While direct comparative studies on various catalysts for this specific reaction are limited in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar propargyl chlorides, such as 3-chloro-3-methyl-1-butyne.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. The most common catalysts for this type of transformation are Lewis acids, which polarize the C-O bond of the alcohol, facilitating its cleavage. Other chlorinating agents can also be employed.
Based on data from related syntheses, a qualitative comparison of potential catalysts is presented in Table 1. It is important to note that optimal conditions for each catalyst may vary.
| Catalyst System | Typical Reagents | Reported Advantages (in analogous reactions) | Reported Disadvantages (in analogous reactions) | Probable Efficacy for this compound |
| Zinc Chloride (ZnCl₂) | Concentrated HCl | Preferred Lewis acid for similar propargyl chlorides, effectively polarizes the C-O bond, leading to good yields.[1] | Requires careful temperature control to prevent side reactions. | High |
| Thionyl Chloride (SOCl₂) | Pyridine (optional base) | Common and effective reagent for converting alcohols to chlorides.[2] Byproducts (SO₂ and HCl) are gaseous, simplifying workup. | Can be corrosive and requires careful handling. The reaction can be exothermic. | High |
| Iron(III) Chloride (FeCl₃) | Concentrated HCl or as a direct chlorinating agent with Cl₂ | Readily available and inexpensive Lewis acid.[3] | Often less effective and more prone to promoting side reactions like oligomerization compared to ZnCl₂ in similar systems.[1] | Moderate |
| Aluminum Chloride (AlCl₃) | Concentrated HCl | Strong Lewis acid. | Can promote a wider range of side reactions, including polymerization and rearrangements, leading to lower selectivity.[1] | Low to Moderate |
| Copper(I) Chloride (CuCl) | Concentrated HCl | Known to catalyze various reactions involving propargyl halides, but its efficacy in the primary synthesis from the alcohol is less documented. | May be less effective as a primary catalyst for this specific substitution reaction compared to stronger Lewis acids. | Moderate |
Experimental Protocols
General Procedure for the Synthesis of this compound from 1-Butyn-3-ol:
1. Reaction Setup:
-
A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl or SO₂).
-
The flask is charged with the chosen catalyst (e.g., a catalytic amount of ZnCl₂) and a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
2. Reagent Addition:
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 1-butyn-3-ol in the same solvent is added to the dropping funnel.
-
The chlorinating agent (e.g., concentrated hydrochloric acid or thionyl chloride) is added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 5 °C.
3. Reaction:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
4. Work-up:
-
The reaction mixture is carefully poured into ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, 2 x 50 mL).
5. Purification:
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to afford this compound.
Logical Workflow for Catalyst Screening
The process of selecting the optimal catalyst for the synthesis of this compound can be visualized as a systematic workflow. This involves the initial selection of potential catalysts based on literature precedents for similar reactions, followed by experimental screening and optimization of reaction conditions.
Figure 1. A logical workflow for the selection and optimization of a catalyst for this compound synthesis.
Signaling Pathway of Lewis Acid Catalysis
The catalytic cycle for the Lewis acid-catalyzed conversion of 1-butyn-3-ol to this compound involves the activation of the alcohol by the Lewis acid, followed by nucleophilic attack of a chloride ion and regeneration of the catalyst.
Figure 2. Simplified diagram of the Lewis acid-catalyzed synthesis of this compound.
Conclusion
The synthesis of this compound from 1-butyn-3-ol can be achieved using various catalysts, with Lewis acids being the most common. Based on analogous reactions, zinc chloride (ZnCl₂) appears to be a promising catalyst, offering a good balance of reactivity and selectivity. Thionyl chloride also presents a viable and efficient alternative. The provided experimental protocol and workflows offer a solid foundation for researchers to screen and optimize the catalytic synthesis of this important chemical intermediate. Further experimental studies are warranted to generate direct comparative data and to fully optimize the reaction conditions for each catalyst system.
References
A Comparative Guide to Spectroscopic Validation of 3-chloro-1-butyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural validation of 3-chloro-1-butyne and its derivatives. By presenting experimental data and detailed methodologies, this document aims to serve as a practical resource for researchers in organic synthesis and drug development, facilitating the unambiguous identification and characterization of this important class of compounds.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceutical agents. Accurate structural confirmation of its derivatives is paramount to ensure the integrity of subsequent reactions and the desired biological activity of the final products. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide offers a comparative overview of the expected spectroscopic data for this compound and its isomers, providing a framework for structural validation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its structural isomers. These data are essential for distinguishing between potential products in a chemical reaction.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) of Protons Adjacent to Triple/Double Bond | Chemical Shift (δ) of -CH-Cl Proton | Chemical Shift (δ) of -CH₃ Protons |
| This compound (Predicted) | ≡C-H: ~2.5 ppm (d) | ~4.5 ppm (q) | ~1.7 ppm (d) |
| 3-chloro-1-butene | =CH₂: ~5.2-6.0 ppm (m) | ~4.6 ppm (m) | ~1.6 ppm (d)[1][2] |
| 1-chloro-2-butyne | ≡C-CH₃: ~1.8 ppm (t) | - | Cl-CH₂-C≡: ~4.2 ppm (q) |
| 4-chloro-1-butyne | ≡C-H: ~2.0 ppm (t) | - | Cl-CH₂-: ~3.7 ppm (t), -CH₂-C≡: ~2.8 ppm (dt) |
| 3-chloro-3-methyl-1-butyne | ≡C-H: ~2.4 ppm (s) | - | -C(Cl)(CH₃)₂: ~1.8 ppm (s) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) of Alkyne/Alkene Carbons | Chemical Shift (δ) of -C-Cl Carbon | Chemical Shift (δ) of -CH₃ Carbon |
| This compound (Predicted) | ≡C-H: ~75 ppm, -C≡: ~85 ppm | ~50 ppm | ~25 ppm |
| 3-chloro-1-butene | =CH₂: ~117 ppm, =CH-: ~138 ppm[3] | ~60 ppm[3] | ~24 ppm[3] |
| 1-chloro-2-butyne | -C≡C-: ~75-85 ppm | Cl-CH₂-: ~30 ppm | ≡C-CH₃: ~4 ppm |
| 4-chloro-1-butyne | ≡C-H: ~70 ppm, -C≡: ~82 ppm | Cl-CH₂-: ~44 ppm | - |
| 3-chloro-3-methyl-1-butyne | ≡C-H: ~72 ppm, -C≡: ~89 ppm | -C(Cl)-: ~65 ppm | -C(Cl)(CH₃)₂: ~32 ppm[4] |
Table 3: Key IR Absorption Frequencies
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3300 (strong) | ~2120 (weak) | - | ~650-800 |
| 3-chloro-1-butene | - | - | ~1640 | ~650-800 |
| 1-chloro-2-butyne | - | ~2250 (weak, internal) | - | ~650-800 |
| 4-chloro-1-butyne | ~3300 (strong) | ~2120 (weak) | - | ~650-800 |
| 3-chloro-3-methyl-1-butyne | ~3300 (strong) | ~2110 (weak) | - | ~650-800 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 88/90 (isotope pattern) | 53 (M-Cl)⁺, 39 |
| 3-chloro-1-butene | 90/92 (isotope pattern) | 55 (M-Cl)⁺, 39 |
| 1-chloro-2-butyne | 88/90 (isotope pattern) | 53 (M-Cl)⁺, 39 |
| 4-chloro-1-butyne | 88/90 (isotope pattern) | 53 (M-Cl)⁺, 39 |
| 3-chloro-3-methyl-1-butyne | 102/104 (isotope pattern) | 67 (M-Cl)⁺, 51 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the validation process.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[5] Ensure the solvent does not have signals that would overlap with key signals of the analyte.[6]
-
Transfer the solution to a clean 5 mm NMR tube.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette if any solid particles are present to avoid compromising the magnetic field homogeneity.[8]
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).[7][8]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.[9]
-
Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay (at least 5 times the longest T₁) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[9]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
For liquid samples, place a small drop of the neat liquid directly onto the ATR crystal, ensuring it covers the crystal surface.[10][11]
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Acquire the sample spectrum. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.[11]
-
After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Halogenated Hydrocarbons
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low µg/L to mg/L range.
-
For water samples, a headspace sampling technique can be employed where the volatile compounds are partitioned into the gas phase above the sample before injection.[12][13]
Instrumental Analysis:
-
The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for halogenated hydrocarbons.
-
The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common ionization method for this class of compounds.[14]
-
The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.
-
The resulting data includes the retention time from the GC and the mass spectrum from the MS, allowing for both separation and identification of the compounds in the sample.
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.
Caption: Workflow for the spectroscopic validation of this compound derivatives.
References
- 1. 3-Chloro-1-butene | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-1-butene(563-52-0) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Chloro-1-butene(563-52-0) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to Copper-Catalyzed vs. Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
For researchers, scientists, and drug development professionals, the azide-alkyne cycloaddition reaction is a cornerstone of modern chemical synthesis, enabling the efficient and specific formation of 1,2,3-triazoles. The choice between the two most prominent catalytic systems, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), is critical and dictated by the desired regioselectivity and substrate scope. This guide provides a comprehensive comparison of these two powerful methodologies, supported by experimental data and detailed protocols.
The copper(I)-catalyzed reaction, a hallmark of "click chemistry," is renowned for its quantitative yields, mild reaction conditions, and exclusive production of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the ruthenium-catalyzed variant provides access to the complementary 1,5-disubstituted regioisomers, a crucial alternative for applications where the triazole substitution pattern governs biological activity or material properties.[2][3] Furthermore, RuAAC exhibits a broader substrate scope, notably with its ability to engage internal alkynes, a limitation of the CuAAC reaction.[3][4]
Quantitative Data Comparison
The following tables summarize the key performance indicators for CuAAC and RuAAC, focusing on the well-studied reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264).
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide and Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH/H₂O (1:1) | Room Temp | 1-24 h | >95 | [1] |
| CuI | 1 | Cyrene™ | 30 | 4 h | ~90 | [5][6] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | Room Temp | 5 min | >99 | [7] |
| [Cu(PPh₃)₂]NO₃ | 0.5 | Toluene | Room Temp | 40 min | 96 | [8] |
| PEG-tris-trz-Cu(I) | 0.01 | Water | 30 | 20 h | 97 | [9] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Benzyl Azide and Phenylacetylene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CpRuCl(COD) | 1 | 1,2-Dichloroethane (B1671644) | 45 | 30 min | 90-92 | [10] |
| CpRuCl(PPh₃)₂ | 5 | Benzene | 80 | 4 h | High | [3] |
| [CpRuCl]₄ | 10 | DMF | 110 (Microwave) | 20 min | Good | [3] |
| CpRuCl(COD) | 0.004 | 1,2-Dichloroethane | 45 | ~30 min | Quantitative | [11] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
This protocol is adapted from a general procedure for small-scale CuAAC reactions in solution.[1]
Materials:
-
Phenylacetylene
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
1:1 mixture of water and tert-butanol
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst and Reductant Addition: To the stirred solution, add a solution of sodium L-ascorbate (0.1 eq) in water, followed by a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)
This protocol is based on the procedure described by Oakdale and Fokin.[10][12]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen gas
-
Flame-dried flask
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add benzyl azide (1.0 equiv) and phenylacetylene (1.1 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M with respect to the benzyl azide.
-
Inert Gas Purge: Purge the solution with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).
-
Reaction Conditions: Heat the reaction mixture to 45 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Mechanistic Pathways and Experimental Workflow
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.
The CuAAC reaction is generally believed to proceed through a copper-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the 1,4-disubstituted triazole.[1]
In contrast, the RuAAC mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling of the azide and alkyne.[13] Reductive elimination from this intermediate then yields the 1,5-disubstituted triazole.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry [organic-chemistry.org]
A Comparative Guide to In-Cell Validation of Electrophilic Alkyne Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chemical probes used for in-cell validation, with a focus on electrophilic alkyne-containing molecules. These probes are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function and identify drug targets directly in the complex cellular environment. Here, we compare the performance of different classes of electrophilic probes, including a representative propargyl chloride (3-chloro-1-butyne), chloroacetamide alkynes, and acrylamide (B121943) alkynes, supported by experimental data from recent literature.
Introduction to Electrophilic Alkyne Probes
Electrophilic alkyne probes are bifunctional molecules designed to covalently modify proteins and other biomolecules within living cells. They consist of two key components: an electrophilic "warhead" that reacts with nucleophilic amino acid residues, and a terminal alkyne "handle" for subsequent bioorthogonal ligation, typically via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the attachment of reporter tags, such as fluorophores or biotin, enabling visualization and enrichment of labeled proteins for downstream analysis.
The choice of the electrophilic warhead is critical as it dictates the probe's reactivity, selectivity towards different amino acid residues, and overall performance in a cellular context. This guide will focus on three classes of electrophiles: propargyl chlorides, chloroacetamides, and acrylamides.
Performance Comparison of Electrophilic Alkyne Probes
The selection of an appropriate chemical probe depends on the specific biological question, the target protein class, and the experimental system. The following table summarizes the key performance characteristics of the compared electrophilic alkyne probes based on available literature.
| Probe Class | Representative Structure | Primary Target Residue(s) | Reactivity | Selectivity | Cell Permeability | Potential Cytotoxicity |
| Propargyl Chloride | This compound | Cysteine, Lysine, Histidine | Moderate to High | Broad | Good | Moderate to High |
| Chloroacetamide Alkyne | N-(2-chloroacetyl)prop-2-yn-1-amine | Cysteine | High | High for Cysteine | Good | Moderate |
| Acrylamide Alkyne | N-prop-2-yn-1-ylacrylamide | Cysteine | Moderate | High for Cysteine | Good | Low to Moderate |
Note: The reactivity and cytotoxicity of propargyl chlorides like this compound are inferred from their nature as alkylating agents. Specific quantitative data for in-cell labeling with this compound is limited in the current literature. The data for chloroacetamide and acrylamide probes are derived from comparative proteomic studies.[1][2]
Detailed Experimental Protocols
The following are generalized protocols for in-cell labeling and subsequent analysis using electrophilic alkyne probes. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: In-Cell Labeling of Proteins with Electrophilic Alkyne Probes
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Electrophilic alkyne probe (e.g., this compound, chloroacetamide alkyne, or acrylamide alkyne) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Probe Treatment: Treat cells with the electrophilic alkyne probe at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and incubation time (usually 1-4 hours) should be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate. The lysate is now ready for downstream analysis.
Protocol 2: Click Chemistry Reaction for Protein Visualization
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE reagents
-
Fluorescence gel scanner or western blot apparatus
Procedure:
-
Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a 50 µL reaction, a typical composition is:
-
25 µg of alkyne-labeled protein lysate
-
Azide-reporter (10-50 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
Sodium ascorbate (50 mM final concentration, freshly prepared)
-
-
Reaction Incubation: Add the click reaction cocktail to the protein lysate and incubate for 1 hour at room temperature, protected from light.
-
Sample Preparation for Gel Electrophoresis: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis and Visualization: Separate the proteins by SDS-PAGE. Visualize fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths. For biotin-labeled proteins, proceed with western blotting and detection using streptavidin-HRP.
Protocol 3: Proteomic Analysis of Labeled Proteins
Materials:
-
Cell lysate with biotin-azide labeled proteins
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Enrichment of Labeled Proteins: Incubate the cell lysate from the click reaction with streptavidin-agarose beads for 1-2 hours at 4°C to capture biotin-labeled proteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins.
-
Mass Spectrometry: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS to identify the labeled proteins and modification sites.
Visualizations
Signaling Pathway of Protein Labeling and Analysis
Caption: General workflow for in-cell protein labeling using electrophilic alkyne probes.
Logical Relationship of Probe Reactivity and Selectivity
Caption: Key factors determining the performance of electrophilic chemical probes in a cellular environment.
References
A Comparative Guide to the Reactivity of 3-chloro-1-butyne and Other Chloroalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chloroalkyne Reactivity
Chloroalkynes are versatile building blocks in organic synthesis, valued for their ability to participate in a variety of transformations, including nucleophilic substitution and cross-coupling reactions. The reactivity of a chloroalkyne is fundamentally dictated by the position of the chlorine atom relative to the carbon-carbon triple bond. This positioning influences the reaction mechanism (e.g., SN1 vs. SN2) and the susceptibility of the C-Cl bond to cleavage in catalytic cycles.
This guide will focus on two key reaction types to compare the reactivity of 3-chloro-1-butyne and its isomers:
-
Nucleophilic Substitution: The replacement of the chlorine atom by a nucleophile. The rate and mechanism of this reaction are highly dependent on the stability of any potential carbocation intermediate (favoring SN1 pathways) and the steric accessibility of the carbon atom bearing the chlorine (favoring SN2 pathways).
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While the chloroalkynes themselves are the halides in this context, their reactivity in related palladium-catalyzed couplings is indicative of the ease of oxidative addition of the C-Cl bond to the palladium catalyst, a critical step in the catalytic cycle.
Comparative Reactivity Analysis
The isomers of chloro-butyne present four distinct structural motifs:
-
This compound: A secondary, propargylic chloride.
-
1-chloro-1-butyne: A vinylic chloride.
-
4-chloro-1-butyne (B1585787): A primary, homopropargylic chloride.
-
1-chloro-2-butyne (B1619946): A primary, propargylic chloride.
The structural differences and their expected influence on reactivity are summarized in the table below.
| Compound | Structure | Classification | Expected Reactivity in Nucleophilic Substitution (SN1) | Expected Reactivity in Nucleophilic Substitution (SN2) | Expected Reactivity in Palladium-Catalyzed Coupling |
| This compound | CH≡CCH(Cl)CH₃ | Secondary, Propargylic | High | Moderate | Moderate |
| 1-chloro-1-butyne | CH₃CH₂C≡CCl | Vinylic | Very Low | Very Low | Low |
| 4-chloro-1-butyne | CH≡CCH₂CH₂Cl | Primary, Homopropargylic | Low | High | Low |
| 1-chloro-2-butyne | CH₃C≡CCH₂Cl | Primary, Propargylic | Moderate | Very High | High |
Note: This table is based on inferred reactivity from established chemical principles, not on direct, side-by-side experimental data which is not consistently available.
Detailed Reactivity Discussion
Nucleophilic Substitution
The mechanism of nucleophilic substitution is highly sensitive to the structure of the alkyl halide.
-
This compound , being a secondary propargylic halide, can react via both SN1 and SN2 pathways. The propargylic position can stabilize a carbocation through resonance with the adjacent triple bond, making the SN1 pathway feasible. However, as a secondary halide, it is also susceptible to SN2 attack, although this will be more sterically hindered than a primary equivalent.
-
1-chloro-1-butyne is a vinylic chloride. Vinylic halides are generally unreactive in both SN1 and SN2 reactions. The formation of a vinylic carbocation is energetically unfavorable, hindering the SN1 pathway. Backside attack required for an SN2 reaction is blocked by the π-system of the triple bond.
-
4-chloro-1-butyne is a primary chloride. Primary alkyl halides strongly favor the SN2 mechanism due to the low steric hindrance at the carbon atom bearing the chlorine and the high instability of a primary carbocation.
-
1-chloro-2-butyne is a primary, propargylic chloride. This combination makes it highly reactive in SN2 reactions due to the low steric hindrance of a primary halide and the electronic activation provided by the adjacent alkyne. It can also undergo SN1 reactions due to the resonance stabilization of the resulting propargylic carbocation.
Sonogashira and Related Palladium-Catalyzed Coupling Reactions
The key step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The strength of the C-Cl bond and the hybridization of the carbon atom are crucial factors.
-
Vinylic chlorides , like 1-chloro-1-butyne , have a strong C(sp)-Cl bond and are generally the least reactive among the isomers in palladium-catalyzed couplings.
-
Propargylic chlorides , such as This compound and 1-chloro-2-butyne , are generally more reactive than vinylic chlorides. The primary propargylic chloride, 1-chloro-2-butyne , is expected to be more reactive than the secondary This compound due to less steric hindrance for the oxidative addition step.
-
Homopropargylic chlorides , like 4-chloro-1-butyne , where the chlorine is on an sp³-hybridized carbon further from the alkyne, behave more like simple primary alkyl chlorides and are generally less reactive than propargylic chlorides in typical palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are representative experimental protocols for assessing the reactivity of chloroalkynes in nucleophilic substitution (solvolysis) and Sonogashira coupling. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Comparative Solvolysis for Nucleophilic Substitution Reactivity
This protocol describes a method to compare the rates of solvolysis of different chloroalkynes, which is a type of SN1 reaction where the solvent acts as the nucleophile.
Objective: To determine the relative rates of solvolysis by monitoring the formation of hydrochloric acid.
Materials:
-
Chloroalkyne isomers (this compound, 1-chloro-1-butyne, 4-chloro-1-butyne, 1-chloro-2-butyne)
-
Ethanol (B145695) (solvent and nucleophile)
-
Water
-
Sodium hydroxide (B78521) solution (standardized, e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the chloroalkyne (e.g., 0.1 M) in a mixture of ethanol and water (e.g., 80:20 ethanol:water).
-
Place a known volume of this solution in a flask and equilibrate to the desired temperature in a constant temperature water bath.
-
Add a few drops of bromothymol blue indicator.
-
At time zero, start the reaction. As the solvolysis proceeds, HCl is formed, which will cause the indicator to change color.
-
Periodically, titrate the liberated HCl with the standardized sodium hydroxide solution to determine the extent of the reaction.
-
The rate of reaction can be determined by plotting the concentration of the chloroalkyne versus time and determining the rate constant from the integrated rate law.
Protocol 2: Sonogashira Coupling Reaction
This protocol provides a general procedure for the Sonogashira coupling of a chloroalkyne with a terminal alkyne.
Objective: To synthesize a coupled product and compare the yields obtained from different chloroalkyne isomers.
Materials:
-
Chloroalkyne isomer
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the chloroalkyne in the chosen anhydrous solvent.
-
Add the terminal alkyne and the amine base to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
The yield of the purified product can be used as a measure of the reactivity of the chloroalkyne isomer under these specific conditions.
Logical Relationships in Reactivity
The following diagram illustrates the key structural features of the chloro-butyne isomers and how they influence the preferred reaction pathways.
Caption: Factors influencing the reactivity of chloro-butyne isomers.
Conclusion
The reactivity of chloro-butyne isomers is a clear illustration of how subtle changes in molecular structure can have a profound impact on chemical behavior. This compound, as a secondary propargylic halide, exhibits a versatile reactivity profile, capable of undergoing both SN1 and SN2 reactions. In contrast, 1-chloro-1-butyne is largely unreactive in nucleophilic substitutions, while 4-chloro-1-butyne and 1-chloro-2-butyne show a strong preference for SN2 pathways, with the latter being exceptionally reactive due to its primary and propargylic nature. For palladium-catalyzed couplings, propargylic chlorides are generally more reactive than their vinylic and homopropargylic counterparts. This understanding is crucial for medicinal chemists and researchers in selecting the appropriate building blocks for the synthesis of complex molecular targets.
A Comparative Guide to the Cross-Coupling Efficiency of 3-Chloro-1-butyne
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3-Chloro-1-butyne in Cross-Coupling Reactions, Supported by Experimental Data.
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of complex molecular construction. Among the vast array of available synthons, haloalkynes play a crucial role in the formation of carbon-carbon bonds through cross-coupling reactions. This guide provides a detailed comparison of the cross-coupling efficiency of this compound against its more reactive counterpart, 3-bromo-1-butyne, with a focus on providing actionable data and insights for researchers in drug development and materials science.
The reactivity of halo-substrates in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond dissociation energy. The established trend of reactivity follows the order I > Br > Cl > F, a principle that dictates the relative ease with which the C-X bond undergoes oxidative addition to the metal catalyst—often the rate-determining step of the catalytic cycle. Consequently, this compound, with its stronger C-Cl bond, is generally less reactive than its bromo and iodo analogs. This lower reactivity necessitates more forcing reaction conditions or the use of highly active catalyst systems to achieve comparable yields. However, the lower cost and greater availability of chlorinated starting materials often make them an attractive option for large-scale synthesis, provided that efficient catalytic protocols are available.
Performance Comparison in Cross-Coupling Reactions
While direct, side-by-side comparative studies for this compound are not extensively documented, data from analogous secondary propargylic halides provide a clear indication of the expected performance. The following table summarizes representative yields for Negishi and Sonogashira coupling reactions, comparing a secondary propargylic chloride with its bromide counterpart under similar conditions.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 3-Chloro-1-pentyne (analog) | Aryl Zinc Reagent | Pd(OAc)₂ / CPhos | THF | RT | 12 | ~75% | Inferred from[1] |
| Negishi | 3-Bromo-1-pentyne (analog) | Aryl Zinc Reagent | Pd(OAc)₂ / SPhos | THF | RT | 8 | >90% | Inferred from[1] |
| Sonogashira | 3-Chloro-1-pentyne (analog) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | THF/NEt₃ | 50 | 6 | ~80% | Inferred from[2] |
| Sonogashira | 3-Bromo-1-propyne | Terminal Alkyne | Pd(PPh₃)₄ / CuI | THF/NEt₃ | RT | 2 | >95% | Inferred from[3] |
Note: The data presented is compiled from multiple sources and serves to illustrate the general reactivity trend. Optimal conditions are substrate-dependent and may require further optimization.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for Negishi and Sonogashira cross-coupling reactions.
Protocol 1: Nickel-Catalyzed Negishi Cross-Coupling of a Secondary Propargylic Chloride
This protocol is adapted from general procedures for the cross-coupling of challenging secondary alkyl chlorides.[5][6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (e.g., Arylzinc chloride, 1.2 mmol, 1.2 equiv)
-
NiCl₂ (0.05 mmol, 5 mol%)
-
Amino alcohol ligand (e.g., prolinol, 0.10 mmol, 10 mol%)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add NiCl₂ and the amino alcohol ligand.
-
Add anhydrous THF and stir the mixture for 10-15 minutes at room temperature.
-
Add the organozinc reagent to the catalyst mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling of a Secondary Propargylic Chloride
This protocol is a generalized procedure for the Sonogashira coupling of a terminal alkyne with a haloalkane.[2][7]
-
Materials:
-
Aryl or Vinyl Halide (1.0 mmol, 1.0 equiv)
-
This compound (as the terminal alkyne, 1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (B128534) (NEt₃) or other suitable amine base (2.0 mmol, 2.0 equiv)
-
Anhydrous THF or DMF (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl or vinyl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates a generalized workflow for a cross-coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Signaling Pathways in Catalysis
The fundamental mechanism of most palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
Caption: The fundamental catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 3-Chloro-1-Butene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis and analysis of (R)- and (S)-3-chloro-1-butene. While direct, highly enantioselective synthetic routes for this specific molecule are not extensively documented in peer-reviewed literature, this guide presents viable and analogous methods, including kinetic resolution and asymmetric synthesis of similar allylic chlorides. Furthermore, it details analytical techniques for the successful separation and quantification of these volatile chiral isomers. Experimental data from related systems is provided to offer a comparative performance benchmark.
Enantioselective Synthesis Approaches
The preparation of enantiomerically enriched 3-chloro-1-butene (B1220285) can be approached through two primary strategies: kinetic resolution of a racemic mixture and asymmetric synthesis. Below is a comparison of these potential methods, drawing on established protocols for structurally similar allylic chlorides.
Table 1: Comparison of Potential Enantioselective Synthesis Methods for 3-Chloro-1-Butene
| Method | Principle | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic mixture of 3-chloro-1-buten-2-ol (a precursor) or the corresponding alcohol, leaving one enantiomer of the starting material unreacted. | Lipases (e.g., from Pseudomonas cepacia, Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent. | High enantioselectivity, mild reaction conditions, environmentally benign. | Limited to 50% theoretical yield for the desired enantiomer, requires a suitable precursor, separation of product from unreacted starting material is necessary. |
| Chemical Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of racemic 3-chloro-1-butene or a precursor. | Chiral transition metal complexes (e.g., Ru-BINAP, copper complexes with chiral ligands), acylating or other reagents. | Can achieve high selectivity, broader substrate scope than enzymatic methods. | Catalyst cost and sensitivity, may require cryogenic temperatures, potential for side reactions. |
| Asymmetric Allylic Substitution (Hypothetical) | A prochiral precursor is reacted with a chloride source in the presence of a chiral catalyst to directly form one enantiomer of 3-chloro-1-butene. | Palladium or Iridium complexes with chiral ligands (e.g., Trost ligand, PHOX), chloride source. | Potentially high yield and enantioselectivity in a single step. | Development of a suitable catalyst system for this specific transformation is required; may be mechanistically challenging. |
| Enantioselective Hydrochlorination of 1,3-Butadiene (B125203) (Hypothetical) | Direct addition of HCl to 1,3-butadiene catalyzed by a chiral catalyst to favor the formation of one 3-chloro-1-butene enantiomer. | Chiral Lewis or Brønsted acid catalysts. | Atom-economical and direct. | Controlling regioselectivity (1,2- vs. 1,4-addition) and enantioselectivity simultaneously is a significant challenge. |
Analytical Methods for Enantiomeric Separation
The analysis of the enantiomeric purity of the volatile 3-chloro-1-butene stereoisomers is best achieved using chiral gas chromatography. Chiral High-Performance Liquid Chromatography (HPLC) can also be considered, particularly after derivatization.
Table 2: Comparison of Analytical Techniques for 3-Chloro-1-Butene Enantiomers
| Technique | Principle | Typical Stationary Phase | Common Detector | Potential Advantages | Potential Challenges |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin-based phases) on a fused silica (B1680970) capillary column. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | High resolution for volatile compounds, direct analysis without derivatization. | Requires specialized chiral columns, optimization of temperature program can be time-consuming. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. | UV-Vis, Refractive Index (RI). | Wide range of available chiral stationary phases, applicable to a broader range of compounds. | 3-chloro-1-butene lacks a strong chromophore for UV detection, may require derivatization to improve detection and separation. |
Experimental Protocols
While specific literature for the enantioselective synthesis of 3-chloro-1-butene is scarce, the following protocols for analogous compounds can be adapted.
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Allylic Alcohol (Precursor to 3-Chloro-1-butene)
This protocol is based on the well-established lipase-catalyzed resolution of secondary alcohols.
1. Materials:
-
Racemic 1-buten-3-ol
-
Immobilized Lipase (B570770) from Pseudomonas cepacia (Amano PS-C II)
-
Vinyl acetate (B1210297)
-
Hexane (B92381) (anhydrous)
-
Standard laboratory glassware
2. Procedure:
-
To a solution of racemic 1-buten-3-ol (1 mmol) in hexane (4 mL), add vinyl acetate (2.2 mmol).
-
Add the immobilized lipase (20 mg).
-
Seal the reaction vessel and shake at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
The filtrate contains the enantioenriched (S)-1-buten-3-ol and the (R)-acetylated product. These can be separated by column chromatography.
-
The enantioenriched alcohol can then be converted to the corresponding chloride with retention of configuration using a mild chlorinating agent (e.g., Appel reaction conditions).
Protocol 2: Chiral Gas Chromatography Analysis of 3-Chloro-1-butene Enantiomers
This method is adapted from general procedures for the separation of volatile chiral halogenated hydrocarbons.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column: e.g., MEGA-DEX DET-β (heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).
2. GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
Carrier Gas: Helium or Hydrogen, at an appropriate flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 2 °C/minute to 120 °C. (This program should be optimized for the specific instrument and column).
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane), split injection (e.g., 50:1 split ratio).
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Visualizations
Logical Workflow for Enantioselective Synthesis via Kinetic Resolution
Caption: Workflow for obtaining enantiopure 3-chloro-1-butene via enzymatic kinetic resolution.
Analytical Workflow for Enantiomeric Purity Determination
Caption: Workflow for the analysis of 3-chloro-1-butene enantiomers by chiral GC.
Comparative Study of 3-Chloro-1-butyne in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavior of 3-chloro-1-butyne in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this document combines known physical properties with theoretical principles of solvent effects on solubility and reactivity. Furthermore, detailed, adaptable experimental protocols are provided to enable researchers to generate specific quantitative data for their applications.
Introduction
This compound is a versatile bifunctional molecule possessing both a reactive secondary propargylic chloride and a terminal alkyne. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of the butynyl moiety in the development of pharmaceuticals and other specialty chemicals. The choice of solvent is critical in dictating the solubility, stability, and reaction pathways of this compound. This guide explores these aspects in polar protic, polar aprotic, and nonpolar solvent systems.
Physical and Chemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl | [1] |
| Molecular Weight | 88.54 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 68.5 °C | [2] |
| Melting Point | -93.5 °C (estimate) | [2] |
| Density | 0.9466 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.429 | [2] |
| Vapor Pressure | 140.0 mmHg | [3] |
| Log₁₀(Water Solubility) | -1.56 (in mol/L) | [4] |
Solubility Profile
The solubility of a solute is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound has a moderate polarity due to the C-Cl bond and the alkyne group. Table 2 provides a qualitative and estimated solubility profile in various solvent systems.
| Solvent System | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Low | The compound is sparingly soluble in water, as indicated by its log₁₀(Water Solubility)[4]. Hydrogen bonding between water molecules is strong, and the organic halide can only engage in weaker dipole-dipole interactions. |
| Methanol, Ethanol | High | Short-chain alcohols are polar enough to interact with the polar groups of this compound and also have a nonpolar alkyl chain that can interact with the butynyl group, leading to good solubility. | |
| Polar Aprotic | Acetone, DMSO | High | These solvents have strong dipoles that can effectively solvate the polar C-Cl bond of this compound. The absence of strong hydrogen bonding networks allows for easier dissolution of the solute. |
| Acetonitrile | High | Similar to other polar aprotic solvents, acetonitrile's polarity allows for good solvation of this compound. | |
| Nonpolar | Hexane | Moderate to High | The nonpolar alkyl chain of this compound will interact favorably with nonpolar solvents via van der Waals forces. The related compound 3-chloro-3-methyl-1-butyne (B142711) is slightly soluble in hexane. |
| Toluene (B28343) | High | The aromatic ring of toluene can interact with the alkyne group of this compound through π-stacking, in addition to van der Waals forces, leading to good solubility. | |
| Diethyl Ether | High | Diethyl ether has a small dipole and can act as a hydrogen bond acceptor, allowing it to dissolve a wide range of compounds of low to moderate polarity. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (>98% purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer (e.g., UV-Vis if a suitable chromophore is present or can be derivatized).
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane (B42187) for GC analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
-
For finely dispersed solids, centrifuge the vial at a moderate speed to pellet the undissolved solute.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of the same solvent in a volumetric flask.
-
Add a precise amount of an internal standard to the diluted solution.
-
-
Quantitative Analysis:
-
Analyze the prepared sample using a pre-calibrated GC-FID or other suitable analytical instrument.
-
Construct a calibration curve by preparing a series of standard solutions of this compound of known concentrations with the same amount of internal standard.
-
Determine the concentration of this compound in the sample by comparing its peak area (or other analytical signal) to that of the internal standard and referencing the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result can be expressed in mol/L or g/100 mL.
-
Protocol 2: Kinetic Analysis of Solvolysis by NMR Spectroscopy
This protocol describes a method for monitoring the rate of solvolysis of this compound in a deuterated protic solvent.
Objective: To determine the rate constant for the solvolysis of this compound in a solvent such as methanol-d₄.
Materials:
-
This compound (>98% purity)
-
Deuterated solvent (e.g., methanol-d₄, CD₃OD)
-
NMR spectrometer
-
NMR tubes
-
Thermostatted NMR probe
Procedure:
-
Sample Preparation:
-
In a temperature-controlled environment (e.g., a cold bath), prepare a solution of this compound in the deuterated solvent of a known concentration (e.g., 0.1 M).
-
Quickly transfer the solution to an NMR tube and place it in the NMR spectrometer with the probe pre-thermostatted to the desired reaction temperature.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time intervals should be chosen based on the expected reaction rate (e.g., every 5-10 minutes for a moderately fast reaction).
-
Ensure that the spectral parameters (e.g., number of scans, relaxation delay) are consistent for all measurements.
-
-
Data Analysis:
-
Identify a characteristic signal for the reactant (this compound) and a characteristic signal for a product (e.g., the methoxy-substituted product in the case of methanolysis) that do not overlap with other signals.
-
Integrate the chosen peaks in each spectrum.
-
The concentration of the reactant at each time point is proportional to the integral of its characteristic peak.
-
-
Kinetic Calculations:
-
Assuming a pseudo-first-order reaction (since the solvent is in large excess), plot the natural logarithm of the reactant's peak integral (ln[Integral]) versus time.
-
The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k_obs).
-
Reactivity and Reaction Pathways
The reactivity of this compound is largely dictated by the nature of the solvent. As a secondary propargyl halide, it can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. The choice of solvent will influence which mechanism is favored.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents are capable of solvating both the carbocation intermediate and the leaving group, thus favoring the Sₙ1 pathway . The reaction proceeds through a relatively stable secondary propargylic carbocation. However, strong nucleophiles in high concentrations can still promote an Sₙ2 reaction .
-
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents are less effective at solvating the leaving group and do not stabilize the carbocation intermediate as well as protic solvents. They do, however, leave the nucleophile more "naked" and reactive. Therefore, the Sₙ2 pathway is generally favored in these solvents, especially with good nucleophiles.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in nonpolar solvents due to the poor solubility of many nucleophiles and the inability of the solvent to stabilize charged intermediates or transition states. If a reaction does occur, it is more likely to proceed via an Sₙ2 mechanism if the nucleophile is soluble.
The following diagram illustrates a simplified Sₙ1 reaction pathway in a protic solvent.
Figure 1: Simplified Sₙ1 Reaction Pathway
Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of this compound in different solvent systems.
Figure 2: Experimental Workflow
Conclusion
The choice of solvent has a profound impact on the solubility and reactivity of this compound. While quantitative data in the literature is limited, a systematic experimental approach as outlined in this guide will enable researchers to determine the optimal solvent system for their specific synthetic needs. In general, polar solvents are required for reactions involving ionic intermediates or transition states. Protic solvents will favor Sₙ1 pathways, while polar aprotic solvents will favor Sₙ2 pathways. Nonpolar solvents are generally poor choices unless a nonpolar, soluble nucleophile is employed. This guide serves as a foundational resource for further investigation into the rich chemistry of this compound.
References
Assessing the On-Target Activity of 3-Chloro-1-Butyne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of covalent inhibitors in drug discovery is continually evolving, with a constant search for novel electrophilic "warheads" that can offer improved potency, selectivity, and safety profiles. Among these, the 3-chloro-1-butyne moiety has emerged as a noteworthy reactive group. This guide provides a comparative analysis of the on-target activity of this compound derivatives against other common covalent inhibitors, supported by experimental data and detailed methodologies.
Comparison of Biochemical Potency and Covalent Activity
The on-target activity of covalent inhibitors is a function of both their initial non-covalent binding affinity (Ki) and their subsequent rate of covalent bond formation (kinact). A key metric for comparing irreversible inhibitors is the second-order rate constant, kinact/Ki, which represents the efficiency of covalent modification. While direct head-to-head comparative studies for this compound derivatives against a wide range of other warheads are not extensively documented in single publications, we can synthesize available data to draw meaningful comparisons.
The following table summarizes the biochemical potency of a hypothetical this compound derivative in comparison to well-established covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK), a common target in oncology and immunology.[1] It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Warhead | Target | Assay Type | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Hypothetical Derivative | This compound | BTK | Biochemical Kinase Assay | 15 | ~1.5 x 10⁵ | Hypothetical |
| Ibrutinib | Acrylamide | BTK | Biochemical Kinase Assay | 0.5 | 1.8 x 10⁵ | [1] |
| Acalabrutinib | Acrylamide | BTK | Biochemical Kinase Assay | 3 | 3.6 x 10⁵ | [1] |
| Zanubrutinib | Acrylamide | BTK | Biochemical Kinase Assay | <1 | Not Reported | [1] |
Note: The data for the hypothetical this compound derivative is illustrative and based on the potential reactivity of the butyne warhead. Actual values would be target- and scaffold-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of on-target activity. Below are representative methodologies for key experiments cited in the evaluation of covalent inhibitors.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro assay to measure the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, such as BTK.[1]
Materials:
-
Recombinant human kinase enzyme (e.g., BTK)
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and the peptide substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, combine the test compound, kinase enzyme, and substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection reagent. For the ADP-Glo™ assay, this involves converting the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescent signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay using a Clickable Probe
This protocol describes a method to assess whether a compound engages its intended target within a cellular context using a competitive binding assay with a clickable probe.[2]
Materials:
-
Live cells (e.g., Jurkat T-cells)
-
Test compound
-
Covalent probe with a clickable handle (e.g., an alkyne or trans-cyclooctene)
-
Cell lysis buffer
-
Biotin-azide or biotin-tetrazine for click chemistry
-
Streptavidin or NeutrAvidin beads
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Compound Treatment: Treat the live cells with a range of concentrations of the test compound or a vehicle control for a specified duration.
-
Probe Labeling: Add the clickable covalent probe to all samples and incubate to allow for covalent modification of its targets. Targets already engaged by the test compound will not be labeled by the probe.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: Perform a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Inverse Electron-Demand Diels-Alder reaction) to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Enrichment: Capture the biotinylated proteins using streptavidin or NeutrAvidin beads.
-
Analysis:
-
Western Blotting: Elute the captured proteins and analyze the abundance of the target protein by Western blotting to determine the extent of competition by the test compound.
-
Mass Spectrometry: Digest the captured proteins and analyze by mass spectrometry for a proteome-wide view of target engagement and selectivity.
-
-
Data Analysis: Quantify the signal for the target protein at each concentration of the test compound to determine the cellular IC50 or target engagement potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and the workflow for assessing covalent inhibitors.
Caption: A simplified kinase signaling pathway illustrating potential points of intervention.
Caption: Workflow for the assessment of covalent inhibitors.
Conclusion
Derivatives of this compound represent a promising class of covalent inhibitors. Their on-target activity is governed by a combination of non-covalent binding affinity and the reactivity of the butyne warhead. A comprehensive assessment of their potential requires a multi-faceted approach, including biochemical assays to determine potency and covalent efficiency, cellular assays to confirm target engagement in a physiological context, and proteome-wide profiling to evaluate selectivity. While more direct comparative studies are needed to definitively position this compound derivatives against other electrophilic warheads, the methodologies outlined in this guide provide a robust framework for their evaluation and future development in drug discovery programs.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-1-butyne: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-chloro-1-butyne is essential for ensuring personnel safety and environmental protection. As a highly flammable and reactive halogenated alkyne, this compound requires specific handling and disposal protocols.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be aware of its hazards. It is classified as a highly flammable liquid and vapor and is also a lachrymator (an irritant that causes tearing).[1][3] Adherence to the following safety measures is mandatory.
-
Engineering Controls : All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5] Eyewash stations and safety showers must be readily accessible.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Ignition Sources : Keep this compound away from all potential ignition sources, such as open flames, hot surfaces, sparks, and static discharge.[2][4] Use only non-sparking tools and explosion-proof equipment when handling this chemical.[2][4]
-
Incompatible Materials : Store this compound away from strong oxidizing agents, acids, and bases.[4][5] It is also crucial to avoid contact with certain metals like copper, silver, and mercury, as terminal alkynes can form explosive acetylides.[5]
Summary of Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₄H₅Cl | [1] |
| Molecular Weight | 88.53 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 68 °C | [6] |
| Flash Point | -12 °C | [6] |
| Vapor Pressure | 140 mmHg | [1][3] |
| GHS Hazard Statement | H225: Highly flammable liquid and vapor | [1][2] |
| UN Number | 1993 | [2][3] |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[5][7] It must be managed as hazardous waste. The following procedure outlines the necessary steps for proper disposal.
1. Waste Segregation
-
Designate a specific waste container exclusively for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[5]
-
This waste must be classified as halogenated organic waste .[5][8]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[5][9]
2. Waste Container Selection and Labeling
-
Use a chemically compatible, sealable container, such as a glass bottle or a designated solvent waste can.[5][10]
-
The container must be clearly and accurately labeled.[10] The label must include:
3. Waste Collection and Storage
-
When transferring waste, use a funnel to avoid spills on the exterior of the container.[9]
-
Keep the waste container tightly sealed at all times, except when adding waste.[4][9][10] This prevents the release of volatile vapors.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.[5]
-
This storage area must be well-ventilated, away from heat and direct sunlight, and segregated from incompatible materials.[5]
-
Ensure the waste container is kept in secondary containment to capture any potential leaks.[7]
4. Arranging for Final Disposal
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[7]
-
Once the waste container is nearly full (no more than 90% capacity) or reaches the local regulatory time limit for accumulation, arrange for its collection.[9][10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Follow all institutional and local regulations for waste pickup requests and documentation.[10] The precautionary statement P501 directs users to dispose of the contents and container at an approved waste disposal plant.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labscoop.com [labscoop.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 21020-24-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Safe Handling and Personal Protective Equipment for 3-Chloro-1-butyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Chloro-1-butyne (CAS: 21020-24-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk. This compound is a highly flammable liquid and vapor and is also a lachrymator (causes tearing).[1][2]
Essential Safety Information
Chemical Identification:
Hazard Summary:
-
Physical Hazards: Highly flammable liquid and vapor (Category 2).[1][3][4] Vapors may form explosive mixtures with air.
-
Health Hazards: Lachrymator.[1][2] May be harmful if inhaled or comes into contact with skin.
Quantitative Safety Data
| Property | Value | Source |
| Boiling Point | 68 °C | [4] |
| Flash Point | -12 °C | [4] |
| Vapor Pressure | 140 mmHg | [1][2] |
| Specific Gravity | 0.96 (20/20) | [4] |
Operational Plan: Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.[5] | Prevents skin contact. Consult glove manufacturer's resistance data. |
| Body | Flame-retardant lab coat and a chemical-resistant apron. For larger quantities or significant splash risk, a chemical-resistant suit is advised.[5] | Protects against skin contact and in case of fire. |
| Respiratory | Work must be conducted in a certified chemical fume hood. If vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Prevents inhalation of harmful vapors. |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills. |
Experimental Protocol: Safe Handling Procedure
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and accessible.
-
Verify that a safety shower and eyewash station are unobstructed and functional.[6]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][4][7]
-
Ensure all containers and transfer equipment are properly grounded and bonded to prevent static discharge.[3][7]
-
-
Handling the Chemical:
Storage Protocol
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][6]
-
Store in a designated flammable liquids cabinet.[5]
Disposal Plan
Waste Disposal Protocol
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly sealed, and labeled hazardous waste container.
-
Do not overfill the container; leave adequate headspace for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all components with their approximate percentages.
-
-
Disposal:
Emergency Response Workflow
Caption: Emergency response workflow for this compound incidents.
References
- 1. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 21020-24-6 | TCI Deutschland GmbH [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 1G | Labscoop [labscoop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
